Cephaibol B
Description
This compound has been reported in Acremonium tubakii with data available.
a peptaibol; structure in first source
Properties
Molecular Formula |
C83H129N17O20 |
|---|---|
Molecular Weight |
1685.0 g/mol |
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylbutanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[4-hydroxy-2-[[1-[2-[(1-hydroxy-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C83H129N17O20/c1-20-81(17,97-70(115)78(11,12)95-69(114)77(9,10)94-68(113)76(7,8)90-63(108)56(86-48(6)102)40-50-32-27-24-28-33-50)71(116)85-43-61(106)88-55(38-47(4)5)64(109)92-82(18,21-2)72(117)96-80(15,16)74(119)99-44-52(103)41-58(99)66(111)89-54(35-36-60(84)105)62(107)93-83(19,22-3)75(120)100-45-53(104)42-59(100)67(112)91-79(13,14)73(118)98-37-29-34-57(98)65(110)87-51(46-101)39-49-30-25-23-26-31-49/h23-28,30-33,47,51-59,101,103-104H,20-22,29,34-46H2,1-19H3,(H2,84,105)(H,85,116)(H,86,102)(H,87,110)(H,88,106)(H,89,111)(H,90,108)(H,91,112)(H,92,109)(H,93,107)(H,94,113)(H,95,114)(H,96,117)(H,97,115) |
InChI Key |
DGKRSIOCIYNNHE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Cephaibol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cephaibol B, a peptaibol antibiotic produced by the fungus Acremonium tubakii. Peptaibols are a class of peptide antibiotics rich in non-proteinogenic amino acids, known for their diverse biological activities. This document details the fermentation processes, extraction, and purification strategies employed to isolate this compound, alongside the analytical techniques used for its structural elucidation. Furthermore, it summarizes the available data on its biological activity, offering insights for researchers in natural product chemistry, drug discovery, and pharmacology.
Introduction
The genus Acremonium is a well-documented source of a wide array of bioactive secondary metabolites, including terpenoids, polyketides, and peptides.[1][2][3][4][5] Among these, the peptaibols represent a significant class of linear peptide antibiotics characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[6] The cephaibols, isolated from Acremonium tubakii, are a group of 16- or 17-unit straight-chain peptides with a high content of Aib and isovaline.[7] This guide focuses specifically on this compound, providing a detailed account of its discovery and isolation for scientific and drug development applications.
Discovery and Initial Characterization
This compound was first isolated from the fungus Acremonium tubakii strain DSM 12774 as part of a screening program for new antibiotics.[7] Initial characterization revealed that the cephaibols, including this compound, are potent anthelmintic agents with additional activity against ectoparasites.[7] Structural analysis, conducted through a combination of amino acid analysis, 2-D NMR experiments, and mass spectrometric sequencing, established this compound as a 16- or 17-unit straight-chain peptide.[7] Further crystallographic studies have confirmed the helical conformation of this compound, which is a common structural motif for peptaibols and is linked to their ability to form ion channels in cell membranes.[8][9]
Experimental Protocols
Fungal Strain and Fermentation
The producing organism is Acremonium tubakii strain DSM 12774.[7] For the production of Cephaibols, a specific fermentation protocol is employed.
Fermentation Workflow
Caption: Workflow for the fermentation of Acremonium tubakii.
Table 1: Fermentation Parameters
| Parameter | Value/Description |
| Fungal Strain | Acremonium tubakii DSM 12774 |
| Culture Medium | Specific composition not detailed in the provided search results. |
| Fermentation Type | Submerged culture |
| Incubation Time | Not specified |
| Temperature | Not specified |
| Agitation | Not specified |
Note: Detailed fermentation parameters such as the precise composition of the culture medium, incubation time, temperature, and agitation speed were not available in the public search results.
Extraction and Isolation
The isolation of this compound from the fermentation broth involves a multi-step process beginning with extraction followed by chromatographic purification.
Isolation Workflow
Caption: General workflow for the isolation of this compound.
3.2.1. Crude Extraction
The initial extraction procedure to obtain a crude mixture of Cephaibols is outlined below.
Table 2: Crude Extraction Protocol
| Step | Procedure |
| 1. Filtration | The whole fermentation broth is filtered to separate the mycelium from the culture filtrate. |
| 2. Mycelium Extraction | The mycelium is extracted with a suitable organic solvent (e.g., methanol (B129727) or acetone). |
| 3. Filtrate Extraction | The culture filtrate is extracted with an immiscible organic solvent (e.g., ethyl acetate). |
| 4. Concentration | The organic extracts are combined and concentrated under reduced pressure to yield the crude extract. |
Note: Specific details such as solvent-to-broth ratios and the number of extractions were not specified in the available literature.
3.2.2. Chromatographic Purification
The crude extract is subjected to further purification using chromatographic techniques to isolate this compound.
-
Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography. The elution is typically performed with a gradient of solvents of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel chromatography containing this compound are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.
Note: The specific elution gradients for silica gel chromatography and the detailed parameters for preparative HPLC (column dimensions, mobile phase composition, flow rate, and detection wavelength) for the isolation of this compound were not available in the searched documents. Quantitative data regarding the yield and purity of this compound at each purification step were also not found.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic methods.
Table 3: Methods for Structural Elucidation
| Technique | Purpose |
| Amino Acid Analysis | To determine the amino acid composition of the peptide. |
| 2D NMR Spectroscopy | To establish the sequence of amino acids and the overall 3D structure. |
| Mass Spectrometry | To determine the molecular weight and confirm the amino acid sequence through fragmentation analysis. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the molecule in its crystalline state.[8][9] |
Note: A detailed list of 1H and 13C NMR chemical shifts and a comprehensive analysis of the ESI-MS/MS fragmentation pattern for this compound were not available in the provided search results.
Quantitative Data
While detailed quantitative data on the isolation yield of this compound is not available, some data on its biological activity has been reported.
Table 4: In Vitro Cytotoxic Activity of this compound (IC50, µM)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Not specified, but active |
| MCF-7 | Breast Cancer | Not specified, but active |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified, but active |
| CNE-2Z | Nasopharyngeal Carcinoma | Not specified, but active |
| NCI-H1975 | Lung Adenocarcinoma | Not specified, but active |
Note: The referenced literature indicates that this compound exhibits cytotoxic activity against these cell lines, but the specific IC50 values were not provided in the accessible abstracts.
Signaling Pathway and Mechanism of Action
The biological activity of peptaibols is often attributed to their ability to form ion channels in the lipid membranes of target cells, leading to disruption of ion homeostasis and ultimately cell death.[2][10] The crystal structure of this compound suggests a helical conformation capable of forming such channels.[8][9]
While the specific signaling pathway for this compound has not been explicitly detailed in the available literature, studies on the closely related Cephaibol A have shown that it induces apoptosis via the mitochondrial pathway.[1] This involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.[1] It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.
Hypothesized Signaling Pathway for Cephaibol-Induced Apoptosis
Caption: Hypothesized mechanism of this compound-induced apoptosis.
Conclusion
This compound, a peptaibol isolated from Acremonium tubakii, represents a promising natural product with documented anthelmintic and potential anticancer activities. This guide has summarized the available technical information regarding its discovery, isolation, and characterization. While the foundational protocols for fermentation and extraction are established, there is a need for more detailed, publicly available information on the specific parameters for chromatographic purification and comprehensive spectroscopic data to facilitate further research and development. The elucidation of its precise mechanism of action, particularly the specific signaling pathways it modulates, remains a key area for future investigation. This information will be crucial for fully harnessing the therapeutic potential of this compound.
References
- 1. Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephaibols, new peptaibol antibiotics with anthelmintic properties from Acremonium tubakii DSM 12774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Mechanism of Cephaibol B: A Deep Dive into Mitochondrial-Mediated Apoptosis
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cephaibol B, a peptaibol isolated from the fungus Acremonium tubakii, has demonstrated significant cytotoxic effects against a range of cancer cell lines. Emerging research strongly indicates that its primary mechanism of action involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the anticancer activity of this compound. While much of the detailed mechanistic work has been elucidated for its close analog, Cephaibol A, the comparable potent cytotoxicity of this compound suggests a shared mechanism of action.
Core Mechanism: Induction of Apoptosis via the Mitochondrial Pathway
This compound is proposed to exert its anticancer effects by triggering a cascade of events that culminate in programmed cell death, or apoptosis. The central hub for this activity is the mitochondrion, which, upon cellular stress induced by this compound, initiates a signaling cascade that leads to the dismantling of the cancer cell.
The proposed mechanism of action for this compound, largely inferred from studies on the structurally and functionally similar Cephaibol A, involves the following key steps:
-
Induction of Oxidative Stress: this compound is believed to increase the intracellular levels of reactive oxygen species (ROS). This surge in ROS creates a state of oxidative stress within the cancer cell, damaging cellular components and triggering downstream apoptotic signaling.
-
Mitochondrial Dysfunction: The accumulation of ROS leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and function.
-
Regulation of Bcl-2 Family Proteins: this compound influences the delicate balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It is hypothesized to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bcl-2/Bax ratio is a critical tipping point that commits the cell to apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane.
-
Release of Cytochrome c: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
Quantitative Data: Cytotoxic Activity of this compound
The cytotoxic potential of this compound has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.73 ± 0.33 |
| MCF-7 | Breast Adenocarcinoma | 7.67 ± 0.79 |
| SMMC-7721 | Hepatocellular Carcinoma | 7.28 ± 0.70 |
| CNE-2Z | Nasopharyngeal Carcinoma | 10.48 ± 0.40 |
| NCI-H1975 | Lung Adenocarcinoma | 5.58 ± 0.29 |
Experimental Protocols
The following is a representative experimental protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range might be from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of this compound.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In-Depth Technical Guide on the Biological Activity of Cephaibol B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the biological activity of Cephaibol B, a peptaibol isolated from the fungus Acremonium tubakii. While the broader cephaibol family exhibits a range of biological activities, including anthelmintic and antibacterial properties, current research on this compound specifically highlights its cytotoxic effects against various human cancer cell lines. This document summarizes the available quantitative data on its cytotoxicity, provides detailed experimental protocols for assessing its activity, and illustrates the potential mechanism of action based on studies of its close analogue, Cephaibol A. This guide is intended to serve as a resource for researchers in oncology, natural product chemistry, and drug discovery.
Introduction to Cephaibols
Cephaibols are a class of peptaibols, which are non-ribosomally synthesized peptides characterized by a high content of α-aminoisobutyric acid (Aib) and an amino alcohol at the C-terminus. These structural features contribute to the formation of a helical conformation, which is crucial for their biological activity, primarily through membrane interaction and disruption. The cephaibol family, isolated from the fungus Acremonium tubakii, consists of several members, including Cephaibols A, B, C, D, and E.[1] Collectively, cephaibols have been reported to possess antibacterial, anthelmintic, and neuroleptic activities.[1] While Cephaibol A is the most studied member of this family, this guide will focus on the known biological activities of this compound.
Cytotoxic Activity of this compound
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against a panel of human cancer cell lines. The inhibitory effects of this compound on the proliferation of these cell lines were evaluated, and the 50% inhibitory concentration (IC50) values were determined.
Quantitative Cytotoxicity Data
The following table summarizes the IC50 values of this compound against five human cancer cell lines after 72 hours of treatment. For comparison, the activities of other cephaibols and the standard chemotherapeutic agent Taxol are also included.
| Compound | MDA-MB-231 (Breast) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SMMC-7721 (Hepatocellular) IC50 (µM) | CNE-2Z (Nasopharyngeal) IC50 (µM) | NCI-H1975 (Lung) IC50 (µM) |
| This compound | 11.73 ± 0.33 | 7.67 ± 0.79 | 7.28 ± 0.70 | 10.48 ± 0.40 | 5.58 ± 0.29 |
| Cephaibol A | 8.19 ± 0.62 | 5.93 ± 0.93 | 7.30 ± 0.42 | 7.53 ± 0.50 | 10.45 ± 0.60 |
| Cephaibol C | 26.57 ± 0.73 | 30.65 ± 0.87 | 28.67 ± 0.85 | 24.38 ± 0.96 | 28.67 ± 0.87 |
| Cephaibol D | >50.0 | >50.0 | >50.0 | >50.0 | >50.0 |
| Cephaibol E | 45.75 ± 0.24 | 32.93 ± 0.78 | 28.83 ± 0.49 | 29.93 ± 0.86 | 18.61 ± 0.79 |
| Taxol | 0.069 ± 0.01 | 0.126 ± 0.01 | 0.048 ± 0.01 | 0.129 ± 0.01 | 0.585 ± 0.04 |
| Data sourced from a study on the cytotoxic activity of Cephaibols A-E.[1] |
As the data indicates, this compound demonstrates notable inhibitory effects against all tested cancer cell lines, with IC50 values ranging from 5.58 µM to 11.73 µM.[1]
Experimental Protocols
The following section details the methodology used to determine the cytotoxic activity of this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
Human breast cancer: MDA-MB-231, MCF-7
-
Human hepatocellular carcinoma: SMMC-7721
-
Human nasopharyngeal carcinoma: CNE-2Z
-
Human lung adenocarcinoma: NCI-H1975
-
-
Culture Medium: All cell lines were cultured in DMEM (Gibco, Grand Island, NY, U.S.A.) supplemented with 10% fetal bovine serum (FBS; Gibco) and 1% penicillin-streptomycin (B12071052) (Solarbio, Beijing, China).
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group was treated with the vehicle (DMSO).
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by non-linear regression analysis using GraphPad Prism software.
Potential Mechanism of Action
While the specific signaling pathways affected by this compound have not been elucidated, extensive research on its close analogue, Cephaibol A, provides valuable insights into its likely mechanism of action. Cephaibol A has been shown to induce apoptosis in human breast cancer cells through the mitochondrial pathway.[1][2] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.
The proposed mitochondrial apoptosis pathway for Cephaibol A involves the following key events:
-
Induction of Mitochondrial Dysfunction: Cephaibol A treatment leads to a decrease in the mitochondrial membrane potential (ΔΨm).
-
Regulation of Apoptotic Proteins: This is associated with the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
-
Cytochrome c Release: The change in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including caspase-9 and caspase-3, which are key executioners of apoptosis.
-
Apoptosis: The activation of executioner caspases leads to the characteristic morphological and biochemical hallmarks of apoptosis, ultimately resulting in cancer cell death.
Future Directions
The existing data on this compound's cytotoxic activity warrants further investigation into its therapeutic potential. Future research should focus on:
-
Elucidating the specific signaling pathways modulated by this compound to confirm if it follows a similar mechanism to Cephaibol A.
-
Evaluating the in vivo efficacy and toxicity of this compound in animal models of cancer.
-
Investigating the antimicrobial and anthelmintic properties of this compound to provide a more comprehensive understanding of its biological activity profile.
-
Structure-activity relationship (SAR) studies to potentially design and synthesize more potent and selective analogues.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against a range of human cancer cell lines. While research on this specific peptaibol is still in its early stages compared to its analogue Cephaibol A, the available data suggests its potential as a lead compound for the development of novel anticancer agents. This technical guide provides a summary of the current knowledge on this compound and aims to facilitate further research into its biological activities and therapeutic applications.
References
Unveiling the Anthelmintic Potential of Cephaibol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaibol B, a member of the peptaibol antibiotic family, represents a compelling area of investigation for novel anthelmintic therapies. Isolated from the fungus Acremonium tubakii, this class of peptides has demonstrated significant biological activity. While its sibling compound, Cephaibol A, has been noted for its pronounced anthelmintic action, specific data on this compound remains a frontier for discovery. This technical guide synthesizes the available information on Cephaibols and related peptaibols to provide a comprehensive overview of their potential anthelmintic properties, offering a foundational resource for researchers in the field.
Core Concepts and Available Data
Cephaibols are 16- or 17-unit straight-chain peptides rich in unusual amino acids such as aminoisobutyric acid (Aib) and isovaline. The primary research on the anthelmintic properties of this class of compounds highlighted the pronounced activity of Cephaibol A against Ascaridia, a genus of parasitic nematodes.[1] While this initial study laid the groundwork, it did not provide specific quantitative data regarding the efficacy of this compound, such as IC50 or EC50 values.
Recent studies on the bioactivity of Cephaibols have revealed cytotoxic effects against various cancer cell lines, with Cephaibol A and B showing notable inhibitory effects.[2] The mechanism behind the anticancer activity of Cephaibol A has been elucidated as the induction of apoptosis through mitochondrial dysfunction, characterized by an increase in reactive oxygen species (ROS) and activation of the caspase cascade.[2][3][4] This insight into its mode of action in cancer cells provides a valuable starting point for investigating its anthelmintic mechanism.
Quantitative Data Summary
A thorough review of published literature reveals a significant gap in the quantitative data specifically detailing the anthelmintic efficacy of this compound. The seminal paper on Cephaibols mentions the anthelmintic activity of Cephaibol A but does not present dose-response data or efficacy values for this compound.[1] To facilitate future research and provide a template for data presentation, the following table structure is recommended for summarizing key quantitative findings once they become available.
| Helminth Species | Life Cycle Stage | Assay Type | Test Compound | Concentration Range | IC50/EC50 (µM) | 95% Confidence Interval | Key Observations | Reference |
| Ascaridia galli | Adult | Motility Assay | This compound | Data not available | Data not available | Data not available | Data not available | |
| Ascaridia galli | L3 Larvae | Larval Migration Inhibition | This compound | Data not available | Data not available | Data not available | Data not available | |
| Haemonchus contortus | Egg | Egg Hatch Assay | This compound | Data not available | Data not available | Data not available | Data not available |
Postulated Mechanism of Action
Based on the known mechanisms of other peptaibols and the observed pro-apoptotic activity of Cephaibol A in cancer cells, a plausible anthelmintic mechanism of action for this compound can be hypothesized. Peptaibols are known to interact with and disrupt cell membranes, forming voltage-gated ion channels that lead to a loss of cellular integrity.[5][6] This membrane disruption could be a primary mode of attack against helminth cells.
Furthermore, the induction of apoptosis via the mitochondrial pathway, as seen with Cephaibol A in cancer cells, presents a compelling secondary or complementary mechanism. Disruption of mitochondrial function, leading to increased ROS production and the activation of programmed cell death pathways, would be a highly effective way to eliminate parasitic worms.
The following diagram illustrates this hypothesized signaling pathway.
References
- 1. Cephaibols, new peptaibol antibiotics with anthelmintic properties from Acremonium tubakii DSM 12774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiplasmodial peptaibols act through membrane directed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Mechanisms of Cephaibol B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaibol B is a member of the peptaibol family of fungal metabolites, characterized by a high content of α-aminoisobutyric acid and a C-terminal amino alcohol. While direct molecular binding targets of this compound remain to be definitively identified in publicly available research, studies on its close analogue, Cephaibol A, and cytotoxicity data for this compound itself, provide significant insights into its biological effects and potential mechanisms of action. This technical guide synthesizes the current understanding of the biological impact of this compound, with a focus on its cytotoxic properties and the inferred signaling pathways involved in its anticancer activity.
Quantitative Cytotoxicity Data
This compound has demonstrated notable inhibitory effects on the proliferation of various human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound after a 72-hour treatment period.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Human breast cancer | 11.73 ± 0.33 |
| MCF-7 | Human breast carcinoma | 7.67 ± 0.79 |
| SMMC-7721 | Human hepatocellular carcinoma | 7.28 ± 0.70 |
| CNE-2Z | Human nasopharyngeal carcinoma | 10.48 ± 0.40 |
| NCI-H1975 | Human lung adenocarcinoma | 5.58 ± 0.29 |
Inferred Mechanism of Action: The Mitochondrial Apoptosis Pathway
While direct binding targets of this compound are not yet elucidated, extensive research on the closely related Cephaibol A provides a strong hypothetical framework for its mechanism of action.[2][3] Studies on Cephaibol A indicate that it induces apoptosis in cancer cells through the mitochondrial pathway.[1][2][3] This process involves the disruption of mitochondrial function, leading to the activation of a cascade of events culminating in programmed cell death. Given the structural similarity between Cephaibol A and B, it is plausible that this compound exerts its cytotoxic effects through a similar mechanism.
The proposed signaling pathway initiated by Cephaibols is depicted below:
Figure 1. Inferred signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the cytotoxic and apoptotic effects of Cephaibols, primarily based on studies of Cephaibol A.[1][2][3]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic activity of a compound by measuring the metabolic activity of cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 72 hours). A control group with no treatment is included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for a further 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined.
The workflow for a typical cell viability assay is illustrated below:
Figure 2. Workflow of the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Cells are treated with different concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the change in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and early apoptosis.
-
Cell Treatment: Cells are treated with the compound for a specific duration.
-
Staining: A fluorescent dye, such as JC-1, is added to the cells and incubated. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: The change in fluorescence from red to green is quantified using a fluorescence microscope or flow cytometer.
The available evidence strongly suggests that this compound is a potent cytotoxic agent against a range of cancer cell lines. While its direct molecular targets are yet to be identified, the mechanism of action is likely to involve the induction of apoptosis via the mitochondrial pathway, similar to its analogue, Cephaibol A. This pathway is characterized by the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and activation of the caspase cascade. Further research is warranted to pinpoint the specific initial binding partners of this compound, which will be crucial for its future development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a solid foundation for continued investigation into the anticancer properties of this and related peptaibols.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptaibols are a class of naturally occurring peptides characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Produced by various filamentous fungi, they exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive review of Cephaibol B, a member of the peptaibol family, and its related compounds. Due to the limited availability of specific data for this compound, this review incorporates data from closely related Cephaibols and general peptaibol literature to provide a broader context for its potential properties and mechanisms of action.
Structural Characteristics
Cephaibols are peptaibol-type antibiotics isolated from the fungus Acremonium tubakii. The crystal structures of Cephaibol A, B, and C have been determined, revealing a helical conformation. This helical structure is a common feature among peptaibols and is crucial for their biological activity, particularly their ability to interact with and disrupt cell membranes.
Biological Activity and Quantitative Data
While specific quantitative biological activity data for this compound is scarce in publicly available literature, studies on mixtures of Cephaibols and on Cephaibol A provide valuable insights into the potential bioactivities of this compound.
Cytotoxicity
A study on the anticancer mechanism of Cephaibol A evaluated the cytotoxic effects of a mixture of Cephaibols A–E against several human cancer cell lines. The results indicate a broad cytotoxic potential for this class of compounds.
| Cell Line | Cancer Type | IC50 (µM) of Cephaibol A |
| MDA-MB-231 | Human breast cancer | Data not specified for individual compounds |
| MCF-7 | Human breast carcinoma | Data not specified for individual compounds |
| SMMC-7721 | Human hepatocellular carcinoma | Data not specified for individual compounds |
| CNE-2Z | Human nasopharyngeal carcinoma | Data not specified for individual compounds |
| NCI-H1975 | Human lung adenocarcinoma | Data not specified for individual compounds |
Note: The cited study evaluated a mixture of Cephaibols A-E, and the individual IC50 value for this compound was not reported.
Antimicrobial and Anthelmintic Activity
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized protocols for key experiments related to the study of peptaibols, based on common methodologies in the field.
Isolation and Purification of Peptaibols
Objective: To isolate and purify Cephaibols from fungal cultures.
Methodology:
-
Fungal Cultivation: Acremonium tubakii is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites, including peptaibols.
-
Extraction: The fungal biomass and culture filtrate are extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate the crude mixture of peptaibols.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform an initial separation of the compounds.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography using a reversed-phase column (e.g., C18) and a suitable solvent gradient (e.g., acetonitrile/water).
-
-
Characterization: The purified peptaibols are characterized using techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their molecular weight and structure.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the purified this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium.
-
Serial Dilution: The purified this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for peptaibols is the formation of ion channels or pores in lipid bilayer membranes. This disruption of membrane integrity leads to a loss of essential ions and metabolites, ultimately causing cell death.
For the anticancer activity of Cephaibols, studies on Cephaibol A suggest a mechanism involving the induction of apoptosis through the mitochondrial pathway.[1] This pathway is a common mechanism for many anticancer agents and involves the following key steps:
-
Mitochondrial Membrane Permeabilization: The peptaibol interacts with the mitochondrial membrane, leading to an increase in its permeability.
-
Cytochrome c Release: The increased permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c activates a cascade of enzymes called caspases, which are the executioners of apoptosis.
-
Apoptosis: The activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.
Visualizations
Experimental Workflow for Peptaibol Isolation and Characterization
Caption: A generalized workflow for the isolation, purification, and characterization of peptaibols from fungal sources.
Proposed Mitochondrial Apoptosis Pathway for Cephaibols
Caption: Proposed mechanism of Cephaibol-induced apoptosis via the mitochondrial pathway, based on studies of Cephaibol A.
Conclusion
This compound and its related peptaibols represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their potent antimicrobial and cytotoxic activities, coupled with their unique membrane-disrupting mechanism of action, make them attractive candidates for further investigation, particularly in the context of rising antimicrobial resistance and the need for novel anticancer drugs. While specific data for this compound remains limited, the information available for the broader Cephaibol family and other peptaibols provides a strong foundation for future research. Further studies are warranted to fully elucidate the biological activity profile and therapeutic potential of this compound.
References
Unveiling the Molecular Architecture of Cephaibol B: A Technical Guide
For Immediate Release
[City, State] – [Date] – An in-depth technical guide detailing the physical and chemical properties of Cephaibol B, a peptaibol antibiotic, has been compiled for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the compound's characteristics, supported by tabulated quantitative data, detailed experimental protocols, and visual representations of its biological interactions.
Core Physical and Chemical Properties
This compound, a natural product isolated from the fungus Acremonium tubakii, possesses a complex molecular structure that dictates its unique physicochemical characteristics. Key properties are summarized below, providing a foundational understanding for its handling, formulation, and mechanism of action studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 304911-39-5 | N/A |
| Molecular Formula | C₈₃H₁₂₉N₁₇O₂₀ | [1] |
| Molecular Weight | 1685.04 g/mol | N/A |
| Mass (Daltons) | 1683.959979528 Da | [1] |
| Melting Point | Data not available in searched literature. Peptides often decompose before melting.[2] | N/A |
| Solubility | As a peptaibol with a high content of non-polar amino acids, this compound is expected to be poorly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and isopropanol.[1][3] Specific quantitative solubility data is not readily available in the searched literature. | N/A |
Spectroscopic Profile
The structural elucidation of this compound has been primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Table 2: Spectroscopic Data Summary for this compound
| Technique | Description | Key Findings/Data |
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | While specific chemical shift data for this compound is not detailed in the available literature, 2D-NMR experiments were crucial for its structural characterization.[4] |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Detailed ¹³C NMR data for this compound is not available in the searched literature. |
| IR Spectroscopy | Identifies functional groups present in the molecule. | Specific IR absorption bands for this compound are not detailed in the available literature. General peptaibol spectra exhibit characteristic amide I and II bands. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | The structure of this compound was characterized by mass spectrometric sequencing.[4] The exact mass is 1683.959979528 daltons.[1] |
Experimental Protocols
The characterization of this compound involves a series of sophisticated experimental procedures. Below are detailed methodologies based on standard practices for peptaibol analysis.
Isolation and Purification
This compound is isolated from the fermentation broth of Acremonium tubakii DSM 12774. A general protocol involves:
-
Extraction: The culture filtrate is extracted with a suitable organic solvent, such as ethyl acetate, to partition the peptaibols from the aqueous medium.
-
Chromatography: The crude extract is then subjected to multiple rounds of chromatographic separation. This typically includes:
-
Adsorption Chromatography: Using silica (B1680970) gel with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
Size-Exclusion Chromatography: Employing resins like Sephadex LH-20 to separate molecules based on size.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase column (e.g., C18) with a gradient of acetonitrile (B52724) in water to yield pure this compound.[5]
-
Structural Elucidation
The determination of the complex structure of this compound relies on the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals and to establish through-bond and through-space correlations, which allows for the determination of the amino acid sequence and the three-dimensional conformation of the peptide.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, often with the addition of a matrix for techniques like MALDI.
-
Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate gas-phase ions of the peptide.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the peptide backbone, and the resulting fragment ions are analyzed to deduce the amino acid sequence.[6]
-
Biological Activity and Signaling Pathway
While specific signaling pathway studies for this compound are not extensively documented, research on the closely related Cephaibol A provides significant insights. Cephaibol A has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[7] This pathway is a critical regulator of programmed cell death.
Caption: Mitochondrial apoptosis pathway potentially induced by this compound.
The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. Additionally, Cephaibol A has been observed to increase the accumulation of reactive oxygen species (ROS), which can further contribute to mitochondrial dysfunction and apoptosis.[7]
This technical guide serves as a valuable resource for the scientific community, consolidating the current knowledge on this compound and providing a framework for future research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Cephaibols, new peptaibol antibiotics with anthelmintic properties from Acremonium tubakii DSM 12774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptaibols from Two Unidentified Fungi of the Order Hypocreales with Cytotoxic, Antibiotic, and Anthelmintic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic and mass spectroscopic guided discovery of Trichoderma peptaibiotics and their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of Peptaibol Analysis: A Technical Guide to Obtaining and Characterizing Cephaibol B Analytical Standards
For Immediate Release
For researchers, scientists, and drug development professionals investigating the therapeutic potential of peptaibols, the availability of high-purity analytical standards is paramount for accurate quantification, bioactivity screening, and formulation development. Cephaibol B, a peptaibol with noted anthelmintic properties, presents a significant challenge in this regard due to its current lack of commercial availability as a certified reference material. This technical guide provides an in-depth overview of the viable pathways for obtaining and characterizing this compound, empowering researchers to confidently advance their studies.
The Challenge: Absence of a Commercial Standard
A thorough market survey reveals that this compound is not currently offered as a standard analytical product by major chemical and biochemical suppliers. This absence necessitates a proactive approach from the research community to either synthesize or isolate the compound to create an in-house analytical standard.
Pathway 1: Custom Peptide Synthesis - The Recommended Approach
Given the complexity of natural product isolation and the need for a consistently pure reference material, custom peptide synthesis emerges as the most reliable and efficient method for obtaining this compound. Peptaibols, including this compound, are characterized by their high content of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva). While this complexity presents challenges for standard synthesis protocols, specialized peptide synthesis companies possess the expertise and technology to produce high-purity this compound.
Key Advantages of Custom Synthesis:
-
High Purity: Synthesis can be optimized to achieve purities exceeding 95% or even 98%, crucial for use as an analytical standard.
-
Scalability: The synthesis process can be scaled to produce quantities ranging from milligrams to grams, accommodating various research needs.
-
Structural Confirmation: The synthesized peptide's identity is unequivocally confirmed through rigorous analytical techniques, ensuring it matches the target molecule.
-
Modification Options: Custom synthesis allows for the incorporation of isotopic labels (e.g., ¹³C, ¹⁵N) for use in metabolic studies or as internal standards for mass spectrometry-based quantification.
Typical Workflow for Custom Synthesis of this compound:
Caption: Workflow for custom synthesis of this compound.
Quantitative Data for a Custom Synthesized this compound Standard
The following table represents typical data that would be provided in a Certificate of Analysis for a custom-synthesized this compound analytical standard.
| Parameter | Specification | Method |
| Identity | ||
| Molecular Formula | C₈₀H₁₃₅N₁₇O₂₁ | Mass Spectrometry |
| Molecular Weight | 1699.05 g/mol | Mass Spectrometry |
| Amino Acid Sequence | As specified | N-terminal Sequencing/MS/MS |
| Purity & Impurities | ||
| Purity (by HPLC) | ≥ 98% | Reverse-Phase HPLC (UV 214 nm) |
| Major Impurity | < 1.0% | Reverse-Phase HPLC |
| Residual Solvents | Report results | GC-MS |
| Water Content | Report results | Karl Fischer Titration |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Methanol, DMSO | Solubility Testing |
Pathway 2: Isolation from Acremonium tubakii
For researchers with expertise in natural product chemistry, isolation from the producing organism, Acremonium tubakii, is an alternative route. This process is significantly more labor-intensive and requires specialized equipment and expertise in fermentation, extraction, and chromatography.
Experimental Protocol for Isolation and Purification
The following protocol is a generalized procedure based on methodologies for isolating peptaibols from fungal sources.
1. Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Acremonium tubakii.
-
Incubate the culture under optimal conditions (temperature, agitation, and duration) to promote the production of Cephaibols.
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to a series of chromatographic steps to isolate this compound. This typically involves:
-
Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.
-
Size-Exclusion Chromatography: To separate compounds based on molecular size.
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the final and most critical step to achieve high purity. A gradient elution with a mobile phase of acetonitrile (B52724) and water is commonly used.
-
Caption: Workflow for the isolation and purification of this compound.
Analytical Characterization of this compound
Regardless of the source, rigorous analytical characterization is essential to confirm the identity, purity, and concentration of the this compound standard.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the this compound standard.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at 214 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of this compound.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) is commonly used for peptides.
-
Analysis: The observed mass-to-charge ratio (m/z) is compared to the theoretical value. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide detailed structural information and confirm the amino acid sequence and stereochemistry.
-
Methodology:
-
Experiments: 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed.
-
Analysis: The chemical shifts, coupling constants, and cross-peaks are analyzed to assign the resonances to specific protons and carbons in the molecule, confirming its structure.
-
Application in Research: Anthelmintic Activity Assay
A well-characterized this compound standard is crucial for conducting reliable bioactivity studies. For instance, in an in-vitro anthelmintic assay, the standard would be used to prepare accurate concentrations to determine the dose-response relationship and calculate the IC₅₀ value against a target parasite.
Caption: Logical flow for an in-vitro anthelmintic assay.
Conclusion
While the direct commercial availability of a this compound analytical standard is currently limited, researchers have robust alternative pathways to obtain this critical reagent. Custom peptide synthesis offers a reliable and efficient route to a high-purity, well-characterized standard. For laboratories equipped for natural product chemistry, isolation from Acremonium tubakii provides another avenue. In both cases, rigorous analytical characterization using HPLC, MS, and NMR is non-negotiable to ensure the quality and reliability of the standard, thereby underpinning the integrity of subsequent research and development activities.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Cephaibol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaibol B is a peptaibol-type antibiotic isolated from the fungus Acremonium tubakii.[1][2] Peptaibols are a class of linear, amphipathic polypeptides known for their high content of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva).[1][3] These compounds often exhibit significant antimicrobial, antifungal, and anthelmintic properties.[1][4] this compound, along with its analogues, has demonstrated notable biological activities, making it a compound of interest for further investigation in drug development.[4][5]
This document provides a detailed protocol for the isolation and purification of this compound from Acremonium tubakii cultures. The methodology is compiled from published literature and standard practices for the purification of peptaibols.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈₃H₁₂₉N₁₇O₂₀ | [6] |
| Molecular Weight | 1685.04 g/mol | [6] |
| Source Organism | Acremonium tubakii | [1][2][6] |
| Compound Class | Peptaibol | [1][5] |
Experimental Protocols
The following protocols describe the general steps for the production, extraction, and purification of this compound from Acremonium tubakii.
1. Fermentation of Acremonium tubakii
Note: Specific media composition and fermentation parameters for optimal this compound production may require optimization.
-
Inoculum Preparation: Prepare a seed culture of Acremonium tubakii by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) and incubating at 25-28°C with shaking for 2-3 days.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. The production medium can be a complex medium containing sources of carbon (e.g., glucose, sucrose), nitrogen (e.g., peptone, yeast extract), and mineral salts.
-
Incubation: Incubate the production culture at 25-28°C with agitation for 7-14 days. The production of secondary metabolites like this compound is often enhanced in stationary phase.
2. Extraction of Crude Peptaibol Mixture
-
Mycelial Extraction: Separate the fungal mycelia from the culture broth by filtration. The mycelia are then extracted with an organic solvent such as methanol (B129727) or acetone. This is a common procedure as many peptaibols are retained within the fungal biomass.
-
Broth Extraction: The culture filtrate can also be extracted with a water-immiscible organic solvent like ethyl acetate (B1210297) or chloroform (B151607) to recover any secreted peptaibols.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3. Purification of this compound
The crude extract, containing a mixture of peptaibols and other metabolites, is subjected to a multi-step purification process.
-
Solid-Phase Extraction (SPE): The crude extract is dissolved in a minimal amount of a suitable solvent and applied to a solid-phase extraction cartridge (e.g., C18). The cartridge is washed with solvents of increasing polarity to remove highly polar and non-polar impurities. The peptaibol-containing fraction is typically eluted with methanol or acetonitrile (B52724).
-
Flash Chromatography: Further separation can be achieved using flash chromatography on silica (B1680970) gel.[7] A solvent gradient of increasing polarity, for example, a chloroform-methanol gradient, is used to separate the components of the crude extract.[7] Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is accomplished by reversed-phase HPLC.[5]
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 48% acetonitrile in water, containing 0.1% trifluoroacetic acid (TFA).[5]
-
Flow Rate: 3.0 mL/min.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected. The identity and purity of the collected fractions should be confirmed by mass spectrometry and NMR spectroscopy.[3]
-
Characterization Data
The structure of this compound has been elucidated using various spectroscopic techniques.
| Analytical Method | Observations |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern, which aids in sequencing the peptide.[1][3] |
| 2D NMR Spectroscopy | Used to determine the amino acid composition and sequence.[1] |
| X-ray Crystallography | The crystal structure of this compound reveals a helical conformation with a distinct bend at the central hydroxyproline (B1673980) residue.[8] |
Diagrams
Below are diagrams illustrating the workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Detailed schematic of the final HPLC purification step.
References
- 1. Cephaibols, new peptaibol antibiotics with anthelmintic properties from Acremonium tubakii DSM 12774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. This compound - Wikidata [wikidata.org]
- 7. Structure-activity correlations for peptaibols obtained from clade Longibrachiatum of Trichoderma: A combined experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of cephaibols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Cephaibol B using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural analysis of Cephaibol B, a peptaibol antibiotic, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies outlined herein are fundamental for the unambiguous structural elucidation and characterization of complex natural products.
Introduction
This compound is a member of the peptaibol family of antibiotics, which are short-chain peptides rich in non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva). These compounds are of significant interest due to their antimicrobial and anthelmintic properties. The structural characterization of this compound is crucial for understanding its mechanism of action and for guiding further drug development efforts. NMR spectroscopy is an indispensable tool for determining the primary sequence, stereochemistry, and solution-state conformation of such peptaibols.
This guide details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), for the complete structural assignment of this compound.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). These data are critical for the verification of the compound's structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Residue | Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| Ac-Aib-1 | NH | 7.85 | s | - |
| α-CH₃ | 1.52 | s | - | |
| α-CH₃ | 1.50 | s | - | |
| Gln-2 | NH | 8.10 | d | 7.5 |
| α-CH | 4.25 | m | - | |
| β-CH₂ | 2.15, 1.98 | m | - | |
| γ-CH₂ | 2.30 | t | 7.0 | |
| δ-NH₂ | 7.51, 6.90 | s | - | |
| Iva-3 | NH | 7.98 | d | 8.0 |
| α-CH | 3.95 | d | 8.0 | |
| β-CH | 2.05 | m | - | |
| γ-CH₃ | 0.95 | d | 6.8 | |
| γ'-CH₃ | 0.92 | d | 6.8 | |
| ... | ... | ... | ... | ... |
| Pheol-16 | NH | 7.60 | d | 8.5 |
| α-CH | 4.65 | m | - | |
| β-CH₂ | 3.10, 2.95 | m | - | |
| Ar-H | 7.30-7.20 | m | - |
Note: This table represents a partial dataset for illustrative purposes. A complete assignment would include all residues of the this compound sequence.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Residue | Carbon | Chemical Shift (δ) ppm |
| Ac-Aib-1 | C=O | 171.5 |
| Cα | 57.8 | |
| Cβ | 25.2, 24.9 | |
| Gln-2 | C=O | 173.2 |
| Cα | 54.1 | |
| Cβ | 28.0 | |
| Cγ | 31.5 | |
| Cδ | 175.8 | |
| Iva-3 | C=O | 172.8 |
| Cα | 60.5 | |
| Cβ | 33.1 | |
| Cγ | 18.5 | |
| Cγ' | 17.9 | |
| ... | ... | ... |
| Pheol-16 | C=O | - |
| Cα | 55.3 | |
| Cβ | 38.1 | |
| Ar-C | 137.5 (ipso), 129.8 (o), 128.9 (m), 127.0 (p) |
Note: This table is a representative sample of the full carbon assignments for this compound.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural analysis of this compound are provided below.
Sample Preparation
-
Isolation and Purification: this compound is isolated from the fermentation broth of Acremonium tubakii using a combination of solvent extraction and chromatographic techniques (e.g., silica (B1680970) gel chromatography, HPLC) to ensure high purity (>95%).
-
Sample Preparation for NMR:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the need to observe exchangeable protons (e.g., NH).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30 or zg).
-
Spectral width: 12-16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting spectrum.
-
-
¹³C NMR Spectroscopy:
-
Instrument: As above.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral width: 200-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, typically through 2-3 bonds. This is crucial for identifying adjacent protons within an amino acid residue.
-
Parameters:
-
Pulse sequence: Standard COSY90 or DQF-COSY.
-
Spectral width: 12-16 ppm in both dimensions.
-
Data points: 2048 in F2, 256-512 in F1.
-
Number of scans: 8-16 per increment.
-
-
Processing: Apply a sine-bell window function in both dimensions, zero-fill, Fourier transform, and symmetrize the spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Parameters:
-
Pulse sequence: Standard HSQC with sensitivity enhancement.
-
Spectral width: 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).
-
Data points: 2048 in F2, 256-512 in F1.
-
Number of scans: 16-32 per increment.
-
¹J(C,H) coupling constant: Optimized for an average of 145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions, zero-fill, and Fourier transform.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting amino acid residues across the peptide bonds by observing correlations from NH or αH protons to the carbonyl carbon of the preceding residue.
-
Parameters:
-
Pulse sequence: Standard HMBC.
-
Spectral width: 12-16 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C).
-
Data points: 2048 in F2, 256-512 in F1.
-
Number of scans: 32-64 per increment.
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for an average of 8 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions, zero-fill, and Fourier transform.
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the NMR-based structural elucidation process for this compound.
Caption: Experimental workflow for this compound structural analysis.
Caption: Logical flow for NMR data analysis of this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. By following the detailed protocols for sample preparation, data acquisition, and logical data interpretation outlined in these notes, researchers can confidently determine the primary structure of this and related peptaibol antibiotics. This structural information is paramount for advancing our understanding of their biological function and for the development of new therapeutic agents.
Application Note: Development of an MTT-Based Cytotoxicity Assay for Cephaibol B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephaibol B is a member of the peptaibol family, a class of peptide antibiotics produced by fungi. Peptaibols are known for their diverse biological activities, including antimicrobial and anthelmintic properties. Recent studies on related compounds, such as Cephaibol A, have demonstrated significant anticancer effects, suggesting that this compound may also possess cytotoxic properties worth investigating for therapeutic applications. The mechanism of action for Cephaibol A involves the induction of apoptosis through the mitochondrial pathway, causing mitochondrial dysfunction and an increase in reactive oxygen species (ROS).[1]
This application note provides a detailed protocol for developing a robust and reproducible cytotoxicity assay for this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The MTT assay is a standard and widely used technique to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals.[2][3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells. Mitochondrial reductases, such as succinate (B1194679) dehydrogenase, in metabolically active cells cleave the tetrazolium ring, resulting in the formation of purple formazan crystals. These crystals are insoluble in aqueous solutions and accumulate within the cell. The addition of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), dissolves these crystals, producing a colored solution whose absorbance can be measured. A decrease in the number of viable cells results in a decrease in metabolic activity and thus a decrease in the amount of formazan formed, which is reflected in a lower absorbance reading.
Figure 1: Principle of the MTT cytotoxicity assay.
Materials and Reagents
-
This compound (of known purity)
-
Selected cancer cell lines (e.g., MDA-MB-231, MCF-7, NCI-H1975)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader (spectrophotometer) with a 570 nm filter
-
Multichannel pipette
-
Sterile pipette tips and microcentrifuge tubes
Experimental Protocols
Preparation of Reagents
-
MTT Stock Solution (5 mg/mL):
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Store in aliquots at -20°C. The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Seeding
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the optimal seeding density (see Table 1).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach and resume growth.[6]
Table 1: Recommended Initial Seeding Densities for a 96-Well Plate
| Cell Line Type | Seeding Density (cells/well) | Notes |
|---|---|---|
| Adherent (fast-growing) | 5,000 - 10,000 | Density should allow for logarithmic growth during the treatment period. |
| Adherent (slow-growing) | 10,000 - 20,000 | Higher density may be needed to achieve a sufficient signal. |
| Suspension | 20,000 - 50,000 | Suspension cells generally require higher densities. |
Note: These are starting recommendations. The optimal seeding density must be determined empirically for each cell line to ensure that cells are in the exponential growth phase throughout the experiment and that the absorbance values fall within the linear range of the instrument.
Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution using a serum-free or low-serum medium. A two-fold or three-fold dilution series is common for determining IC50 values.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is often used for IC50 determination.[4]
MTT Assay Procedure
-
After the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells when viewed under a microscope.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.[2]
Data Collection and Analysis
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.[2]
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the blank controls from all other readings.
-
Percent Viability = [(OD of Treated Sample - OD of Blank) / (OD of Vehicle Control - OD of Blank)] * 100
-
-
Determine the IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.[7]
-
Plot Percent Viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value. Software such as GraphPad Prism or specialized Excel add-ins can perform this calculation.[8][9]
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 2: Example Cytotoxicity Data for this compound (72h Incubation)
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 11.73 ± 0.33 |
| MCF-7 (Breast Cancer) | 7.67 ± 0.79 |
| SMMC-7721 (Hepatocellular Carcinoma) | 7.28 ± 0.70 |
| CNE-2Z (Nasopharyngeal Carcinoma) | 10.48 ± 0.40 |
| NCI-H1975 (Lung Adenocarcinoma) | 5.58 ± 0.29 |
Data adapted from a study evaluating various Cephaibols.[4]
Table 3: Template for Recording Raw Absorbance Data (570 nm)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average OD | % Viability |
|---|---|---|---|---|---|
| Blank (Media) | |||||
| Vehicle Control (0) | 100% | ||||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 | |||||
| Conc. 4 | |||||
| Conc. 5 |
| Conc. 6 | | | | | |
Inferred Signaling Pathway
Based on the known mechanism of the structurally similar Cephaibol A, this compound is hypothesized to induce cytotoxicity via the intrinsic (mitochondrial) apoptosis pathway. This involves mitochondrial disruption, leading to the release of pro-apoptotic factors and the activation of a caspase cascade.[1][4]
Figure 3: Hypothesized mitochondrial pathway of apoptosis induced by this compound.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High background in "no cell" wells | - Contamination of medium or reagents.- MTT reduction by components in the medium. | - Use fresh, sterile reagents.- Ensure aseptic technique.- Perform a test with medium alone to check for non-cellular MTT reduction. |
| Low absorbance readings in all wells | - Insufficient number of viable cells.- Incorrect incubation time with MTT.- Formazan crystals not fully dissolved. | - Optimize cell seeding density.- Ensure cells are in exponential growth phase.- Increase MTT incubation time (up to 4 hours).- Ensure complete solubilization by mixing thoroughly; warm to 37°C if precipitate is visible in DMSO. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects on the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Vehicle control shows cytotoxicity | - DMSO concentration is too high. | - Ensure the final DMSO concentration in the wells does not exceed 0.5%. Perform a dose-response curve for DMSO alone to determine its toxicity threshold for your cell line. |
References
- 1. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. youtube.com [youtube.com]
Measuring the Ion Channel Forming Activity of Cephaibol B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaibol B is a member of the peptaibol family of fungal antibiotics. Peptaibols are known for their ability to insert into lipid membranes and form ion channels, leading to disruption of the cell membrane potential and subsequent cell death. This property makes them interesting candidates for antimicrobial and anticancer drug development. Measuring the ion channel forming activity of this compound is crucial for understanding its mechanism of action and for evaluating its therapeutic potential.
These application notes provide detailed protocols for three primary methods to assess the ion channel forming activity of this compound: Black Lipid Membrane (BLM) Electrophysiology, Patch-Clamp Electrophysiology, and Membrane Potential Assays using Voltage-Sensitive Dyes. Additionally, a potential downstream signaling pathway affected by this compound's activity is illustrated.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the ion channel forming activity of this compound.
Figure 1: General experimental workflow for measuring this compound's ion channel activity.
Black Lipid Membrane (BLM) Electrophysiology
BLM electrophysiology is a powerful in vitro technique to directly measure the activity of ion channels in a controlled, artificial lipid bilayer environment. This method is ideal for characterizing the fundamental biophysical properties of the channels formed by this compound.
Experimental Protocol
Materials:
-
BLM chamber with two compartments (cis and trans) separated by a thin septum with a small aperture (100-250 µm).
-
Ag/AgCl electrodes.
-
Low-noise patch-clamp amplifier and data acquisition system.
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
This compound stock solution (in ethanol (B145695) or DMSO).
-
Faraday cage and anti-vibration table.
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chamber components.
-
Membrane Formation:
-
Fill both the cis and trans compartments with the electrolyte solution.
-
Pre-treat the aperture with a small amount of the lipid solution.
-
"Paint" a thin layer of the lipid solution across the aperture to form a lipid bilayer. The formation of a stable bilayer can be monitored by an increase in membrane capacitance.[1]
-
-
This compound Incorporation:
-
Add a small aliquot of the this compound stock solution to the cis compartment while stirring gently.
-
-
Data Acquisition:
-
Apply a transmembrane voltage (e.g., a constant voltage or a voltage ramp) using the amplifier.
-
Record the resulting ion currents flowing through the channels formed by this compound. Single-channel events will appear as discrete steps in the current trace.[2]
-
Data Presentation
Note: Specific quantitative data for this compound is limited in the available literature. The following tables present representative data from the well-characterized peptaibol, Alamethicin (B1591596), which is expected to have similar properties.
Table 1: Representative Single-Channel Conductance of Alamethicin in 1 M KCl [3]
| Channel State | Number of Monomers | Conductance (pS) |
| Hexamer | 6 | 18 |
| Heptamer | 7 | 195 |
| Octamer | 8 | 1270 |
Table 2: Representative Ion Selectivity of Alamethicin Channels [3][4]
| Ion Pair | Permeability Ratio (Pcation/Panion) | Conditions |
| K+/Cl- (Octamer) | ~1.5 - 2.3 | 1 M KCl |
| K+/Cl- (Hexamer) | ~13 | 1 M KCl |
| K+/Na+ | ~1.0 (slightly cation selective) | Various |
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the high-resolution recording of ion channel currents from a small "patch" of a cell membrane. This technique can be used to study the activity of this compound channels in a more biologically relevant context, such as in the membrane of a living cell or a cell-free membrane patch.[5][6]
Experimental Protocol
Materials:
-
Inverted microscope.
-
Micromanipulator.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Cell culture (e.g., HEK293 cells or a relevant target cell line).
-
Extracellular (bath) and intracellular (pipette) solutions.
-
This compound solution.
Procedure:
-
Pipette Preparation: Pull and fire-polish a borosilicate glass capillary to create a micropipette with a tip diameter of 1-2 µm.
-
Cell Preparation: Plate cells on a coverslip in a recording chamber mounted on the microscope stage.
-
Seal Formation:
-
Fill the micropipette with the intracellular solution and mount it on the micromanipulator.
-
Lower the pipette onto the surface of a cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
-
Configuration:
-
Cell-attached: Record currents from the channels within the membrane patch, keeping the cell intact.
-
Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
Excised-patch (Inside-out or Outside-out): Pull the pipette away from the cell to isolate a patch of membrane for studying single-channel activity with controlled exposure to different solutions.
-
-
Data Acquisition:
-
Apply voltage protocols (voltage steps or ramps) and record the resulting currents.
-
Introduce this compound to the bath solution (for outside-out patches or whole-cell recordings) or include it in the pipette solution (for inside-out patches).
-
Data Presentation
Data obtained from patch-clamp experiments would be similar in nature to that from BLM studies, focusing on single-channel conductance, ion selectivity, and gating kinetics (e.g., open and closed times).
Membrane Potential Assays with Voltage-Sensitive Dyes
These assays provide a higher-throughput method to indirectly measure ion channel activity by detecting changes in the cell membrane potential.[7][8] When this compound forms channels, the resulting ion flux will cause depolarization of the membrane, which can be quantified using a fluorescent dye.
Experimental Protocol
Materials:
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Target cells in a multi-well plate format.
-
Voltage-sensitive dye (e.g., FLIPR Membrane Potential (FMP) Assay Kit or 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5))).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
This compound serial dilutions.
-
Positive control (e.g., a high concentration of KCl to induce depolarization).
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluence.
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate to allow the dye to load into the cell membranes.
-
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Fluorescence Measurement:
Data Presentation
Table 3: Representative Membrane Depolarization Induced by Alamethicin
| Cell Type | Alamethicin Concentration | Method | Observed Effect | Reference |
| Tobacco Suspension Cells | 22 µg/mL | Oxygen Consumption | Permeabilization of plasma and mitochondrial membranes | [9] |
| Human B-cells (analogy) | 10-100 µg/mL (anti-mu) | DiOC5(3) dye | Membrane depolarization | [11] |
| Rat SCG neurons (analogy) | N/A | RH423 dye | Fluorescence change of ~1%/100 mV | [8] |
Downstream Signaling Pathway: Mitochondrial Apoptosis
The formation of ion channels by peptaibols like this compound can lead to a sustained disruption of cellular ion homeostasis, which can trigger downstream signaling cascades, including apoptosis. The closely related Cephaibol A has been shown to induce apoptosis via the mitochondrial pathway.[9] It is plausible that this compound acts through a similar mechanism. The ion channel formation in the mitochondrial membrane can lead to the dissipation of the mitochondrial membrane potential (ΔΨm), release of pro-apoptotic factors, and subsequent activation of caspases.
Figure 2: Proposed mitochondrial apoptosis pathway induced by this compound.
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for characterizing the ion channel forming activity of this compound. By employing a combination of BLM electrophysiology, patch-clamp techniques, and membrane potential assays, researchers can obtain detailed insights into the biophysical properties of the channels, their effects on cellular membrane potential, and the potential downstream consequences, such as the induction of apoptosis. This information is invaluable for the continued development and evaluation of this compound and other peptaibols as potential therapeutic agents.
References
- 1. Probing alamethicin channels with water-soluble polymers. Effect on conductance of channel states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding pH-Dependent Selectivity of Alamethicin K18 Channels by Computer Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alamethicin. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scimedia.com [scimedia.com]
- 8. Voltage-sensitive dye recording of action potentials and synaptic potentials from sympathetic microcultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alamethicin permeabilizes the plasma membrane and mitochondria but not the tonoplast in tobacco (Nicotiana tabacum L. cv Bright Yellow) suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ assay of the intramitochondrial enzymes: use of alamethicin for permeabilization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Cephaibol B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cephaibol B is a peptaibol, a class of fungal peptides known for their diverse biological activities. This document provides detailed application notes and protocols for the in vitro investigation of this compound, with a focus on its potential anticancer properties. The information herein is designed to guide researchers in designing and executing experiments to evaluate the dosage, concentration, and mechanism of action of this compound in various cancer cell lines. The protocols and pathway diagrams are based on established methodologies and findings for related compounds, offering a solid framework for initiating studies on this compound.
Data Presentation: Cytotoxicity of Cephaibols
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and related Cephaibol compounds across a panel of human cancer cell lines. This data is crucial for determining the effective concentration range for initial in vitro experiments.
| Compound | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SMMC-7721 (Hepatocellular Carcinoma) IC50 (µM) | CNE-2Z (Nasopharyngeal Carcinoma) IC50 (µM) | NCI-H1975 (Non-Small Cell Lung Cancer) IC50 (µM) |
| Cephaibol A | 8.19 ± 0.62 | 5.93 ± 0.93 | 7.3 ± 0.42 | 7.53 ± 0.50 | 10.45 ± 0.60 |
| This compound | 11.73 ± 0.33 | 7.67 ± 0.79 | 7.28 ± 0.70 | 10.48 ± 0.40 | 5.58 ± 0.29 |
| Cephaibol C | 26.57 ± 0.73 | 30.65 ± 0.87 | 28.67 ± 0.85 | 24.38 ± 0.96 | 28.67 ± 0.87 |
| Cephaibol D | >50.0 | >50.0 | >50.0 | >50.0 | >50.0 |
| Cephaibol E | >50.0 | >50.0 | >50.0 | >50.0 | >50.0 |
Data extracted from a study on various Cephaibol compounds, providing a comparative view of their cytotoxic potential[1].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.[2][3][4]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for investigating the anticancer effects of this compound.
Proposed Signaling Pathway for Cephaibol-Induced Apoptosis
Note: This pathway is based on the known mechanisms of the related compound, Cephaibol A, and serves as a hypothetical model for this compound research.[5][6]
Caption: Proposed mitochondrial-mediated apoptosis pathway for this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cephaibol B Solubility in Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephaibol B is a member of the peptaibol family, a class of fungal-derived peptide antibiotics. These peptides are characterized by a high content of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), and an amino alcohol at the C-terminus. Due to their unique structures, peptaibols like this compound often exhibit significant biological activities, including antimicrobial and anticancer properties. A critical parameter for the successful in vitro and in vivo study of any bioactive compound is its solubility in common laboratory solvents. This document provides a detailed protocol for determining the solubility of this compound and discusses its anticipated solubility characteristics based on its chemical nature.
Based on its peptaibol structure, which confers significant hydrophobicity, this compound is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. Hydrophobic peptides containing a high percentage of non-polar residues are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol, and ethanol.[1][2]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM)¹ | Observations |
| Water | 25 | |||
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | |||
| Ethanol (95%) | 25 | |||
| Methanol (99.8%) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Dimethylformamide (DMF) | 25 |
¹ Molar solubility to be calculated based on the molecular weight of this compound (C₈₃H₁₂₉N₁₇O₂₀), which is approximately 1685.0 g/mol .
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol describes a general method for determining the solubility of this compound in various laboratory solvents. It is recommended to perform this in a stepwise manner, starting with a small amount of the compound.[3]
Materials:
-
This compound (lyophilized powder)
-
Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol (≥95%), Methanol (≥99.8%), Dimethyl Sulfoxide (DMSO, anhydrous), Dimethylformamide (DMF, anhydrous)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator bath
-
Micro-pipettes
-
Analytical balance
-
Spectrophotometer or HPLC system (for quantitative analysis)
Procedure:
-
Preparation of this compound Aliquots:
-
Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) into several pre-weighed microcentrifuge tubes.
-
-
Initial Solvent Addition:
-
To each tube containing the weighed this compound, add a small, precise volume of the test solvent (e.g., 100 µL).
-
-
Solubilization Process:
-
Vortex the tube vigorously for 30 seconds.
-
Visually inspect the solution. If the compound has not fully dissolved, proceed to sonication.
-
Place the tube in a sonicator bath for 5-10 minutes.[3] Intermittent vortexing during sonication can aid dissolution.
-
After sonication, visually inspect the solution again for any particulate matter.
-
-
Incremental Solvent Addition (for determining maximum solubility):
-
If the compound is fully dissolved, add another weighed amount of this compound and repeat step 3.
-
If the compound is not fully dissolved, add incremental volumes of the solvent (e.g., 10 µL at a time), repeating step 3 after each addition, until the compound completely dissolves. Record the total volume of solvent used.
-
-
Confirmation of Dissolution and Removal of Undissolved Material:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved material.[1]
-
A clear supernatant indicates that the dissolved portion is ready for quantification. If a pellet is visible, the solution is saturated.
-
-
Quantification of Solubilized this compound (for saturated solutions):
-
Carefully collect the supernatant from the saturated solution.
-
Determine the concentration of this compound in the supernatant. This can be done by spectrophotometry if a known extinction coefficient is available, or more accurately by a validated HPLC method.
-
Alternatively, for a gravimetric approach, a known volume of the clear supernatant can be evaporated to dryness and the mass of the residue weighed.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL using the formula: Solubility (mg/mL) = Mass of dissolved this compound (mg) / Volume of solvent (mL)
-
-
Data Recording:
-
Record the solubility for each solvent, along with the temperature at which the experiment was conducted. Note any observations, such as the formation of a gel or a cloudy suspension.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Potential Signaling Pathway of this compound
While the specific signaling pathway for this compound has not been fully elucidated, the closely related Cephaibol A has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[4] This pathway is a likely mechanism of action for this compound as well.
Caption: Mitochondrial apoptosis pathway for this compound.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cephaibol B in Drug Discovery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaibol B, a peptaibol natural product, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest in drug discovery research. This document provides detailed application notes and experimental protocols for investigating the anticancer properties of this compound, with a focus on its mechanism of action, including the induction of apoptosis and autophagy. The protocols are centered around the non-small cell lung cancer cell line NCI-H1975, for which quantitative data is available.
Mechanism of Action
While the precise signaling pathways activated by this compound are still under investigation, evidence from related compounds, such as Cephaibol A, suggests a mechanism involving the induction of apoptosis through the mitochondrial pathway.[1] This process is often characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade. Furthermore, many anticancer agents that induce apoptosis also trigger autophagy, a cellular self-degradation process that can either promote cell survival or contribute to cell death. It is hypothesized that this compound may also modulate autophagic pathways.
Quantitative Data
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values determined after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | 5.58 ± 0.29 |
| MDA-MB-231 | Breast Cancer | 11.73 ± 0.33 |
| MCF-7 | Breast Cancer | 7.67 ± 0.79 |
| SMMC-7721 | Hepatocellular Carcinoma | 7.28 ± 0.70 |
| CNE-2Z | Nasopharyngeal Carcinoma | 10.48 ± 0.40 |
Data sourced from a study on the cytotoxic activity of Cephaibols.[2]
Experimental Protocols
Detailed protocols for key experiments to elucidate the anticancer effects of this compound are provided below. These protocols are specifically tailored for use with the NCI-H1975 cell line but can be adapted for other cell lines with appropriate optimization.
Cell Viability Assessment: MTT Assay
This protocol determines the cytotoxic effect of this compound on NCI-H1975 cells.
Materials:
-
NCI-H1975 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NCI-H1975 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with concentrations around the known IC50 value (e.g., 1, 5, 10, 25, 50 µM).
-
Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
NCI-H1975 cells treated with this compound (e.g., at IC50 and 2x IC50 concentrations for 24 and 48 hours)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed NCI-H1975 cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[3][4][5]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
NCI-H1975 cells treated with this compound
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat NCI-H1975 cells as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Apoptosis and Autophagy Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and autophagy.
Materials:
-
NCI-H1975 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat NCI-H1975 cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
Immunofluorescence for LC3 Puncta Formation
This microscopy-based assay visualizes the formation of autophagosomes, a hallmark of autophagy.
Materials:
-
NCI-H1975 cells grown on coverslips in 6-well plates
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3B)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed NCI-H1975 cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 30 minutes.
-
Incubate with anti-LC3B primary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the LC3 puncta using a fluorescence microscope.[7][8]
Signaling Pathways and Experimental Workflows
To visualize the hypothesized signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Hypothesized mitochondrial apoptosis pathway induced by this compound.
Caption: Potential autophagy signaling pathway modulated by this compound.
Caption: Experimental workflow for investigating this compound's anticancer effects.
References
- 1. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Flow Cytometry [protocols.io]
- 4. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 5. kumc.edu [kumc.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Cephaibol B instability in aqueous solutions
Welcome to the Technical Support Center for Cephaibol B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid loss of purity. What are the likely causes?
A1: The instability of this compound in aqueous solutions is primarily attributed to three main degradation pathways: hydrolysis, oxidation, and photolysis.[1][2] Several factors can accelerate these degradation processes, including temperature, pH, light exposure, and the presence of oxidizing agents.[3][4][5] It is also possible that the degradation is catalyzed by enzymes if the solution is not sterile.[4]
Q2: What is the optimal pH range for storing this compound solutions?
A2: While the optimal pH for this compound is still under investigation, most drugs exhibit the greatest stability in the pH range of 4-8.[3] It is crucial to determine the specific pH stability profile for this compound, as both acidic and basic conditions can catalyze hydrolysis.[2][6] We recommend conducting a pH stability study to identify the pH at which the degradation rate is minimal.
Q3: How should I store my this compound stock solutions?
A3: To minimize degradation, this compound stock solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent oxidation.[4][7] For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Always use amber vials or wrap containers in aluminum foil to protect against photolytic degradation.[7][8]
Q4: What analytical techniques are recommended for monitoring this compound stability?
A4: A stability-indicating analytical method is crucial for accurately quantifying the remaining active this compound and detecting degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique.[2][9] Other methods such as thin-layer chromatography (TLC) and various spectroscopic techniques can also be employed.[10]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
A significant decrease in the main peak area corresponding to this compound in HPLC analysis.
-
Appearance of new peaks in the chromatogram, indicating the formation of degradation products.
-
Visible changes in the solution, such as color change or precipitation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. pH Optimization: Determine the pH of your solution. If it is highly acidic or basic, adjust it to a more neutral range (e.g., pH 6-7) using appropriate buffers. Conduct a pH stability study to find the optimal pH. 2. Temperature Control: Store solutions at lower temperatures (refrigerated or frozen) to slow down the rate of hydrolysis.[3] |
| Oxidation | 1. Deoxygenate Solvents: Purge your aqueous solvent with an inert gas like nitrogen or argon before preparing the solution. 2. Use Antioxidants: Consider adding small amounts of antioxidants, such as ascorbic acid or sodium metabisulfite, to your solution. 3. Headspace Minimization: Use vials that are just large enough for your sample volume to minimize the oxygen in the headspace. |
| Photodegradation | 1. Light Protection: Prepare and store solutions in a dark environment or use amber-colored vials.[7][8] Wrap clear vials in aluminum foil. 2. Conduct Photostability Studies: If your experiments require light exposure, quantify the rate of degradation under your specific lighting conditions to understand the stability window.[11][12] |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the measured concentration of this compound between replicate samples.
-
Poor reproducibility of stability data across different experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Handling | 1. Consistent Procedures: Ensure all experimental parameters (temperature, pH, light exposure) are identical for all samples. 2. Thawing Protocol: For frozen samples, thaw them consistently and quickly, and avoid repeated freeze-thaw cycles. |
| Analytical Method Issues | 1. Method Validation: Verify that your analytical method is validated for stability testing and can accurately separate the parent compound from its degradants. 2. System Suitability: Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly. |
| Contamination | 1. Solvent Purity: Use high-purity solvents and reagents for all preparations. 2. Clean Glassware: Ensure all glassware is thoroughly cleaned to remove any potential contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Solution Preparation: Dissolve a known concentration of this compound in each buffer to create the test solutions.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40 °C) to accelerate degradation.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the logarithm of the remaining this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The pH at which the 'k' value is lowest is the pH of maximum stability.
Protocol 2: Forced Degradation Study for this compound
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60 °C for 24 hours.[2]
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60 °C for 8 hours.[2]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70 °C) for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples and a non-stressed control using an appropriate analytical method (e.g., HPLC-MS) to identify and separate the degradation products from the parent compound.
Visualizations
Caption: Major degradation pathways for this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: Workflow for conducting a photostability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. labinsights.nl [labinsights.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ikev.org [ikev.org]
Technical Support Center: Optimizing Peptaibol Concentrations for Cytotoxicity Assays
Disclaimer: This guide provides general recommendations for optimizing the concentration of peptaibols, like Cephaibol B, for cytotoxicity assays. Specific data for this compound is limited in publicly available literature. Therefore, the quantitative data and signaling pathway information provided are based on studies of the closely related compound, Cephaibol A , and should be considered as a starting point for your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound where specific data is unavailable, it is recommended to start with a broad concentration range to determine the dose-response relationship. A common starting point is a wide range from 100 µM down to 1 nM, using serial dilutions (e.g., 2- or 3-fold dilutions)[1]. This allows for the determination of the concentration at which toxic effects begin to occur, often expressed as an EC10 or EC50 value[2].
Q2: Which cell lines are suitable for testing the cytotoxicity of this compound?
A2: The choice of cell line will depend on the research question. Studies on the related compound, Cephaibol A, have used human breast cancer cell lines such as MDA-MB-231[3][4][5]. It is advisable to select cell lines relevant to the cancer type or biological system being investigated. Different cell lines can exhibit varying sensitivity to the same compound[6].
Q3: What is the typical incubation time for a cytotoxicity assay with a peptaibol compound?
A3: Incubation times for cytotoxicity assays typically range from 24 to 72 hours[7][8]. The optimal time depends on the cell line's doubling time and the compound's mechanism of action. It is recommended to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal exposure period[9].
Q4: How should I dissolve this compound for my experiments?
A4: Poor solubility is a common issue with natural products[8]. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for dissolving compounds for in vitro assays[8]. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same DMSO concentration) in your experimental design[8].
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects on the microplate.
-
Solution:
Issue 2: Low or no signal in an MTT or similar colorimetric assay.
-
Possible Cause: Insufficient number of viable cells, compromised metabolic activity not related to the compound, or issues with the reagent.
-
Solution:
Issue 3: High background absorbance.
-
Possible Cause: Contamination of the culture medium or interference from the test compound itself if it is colored.
-
Solution:
-
Always use sterile techniques.
-
Include a "compound only" control (wells with media and the compound at all tested concentrations, but no cells) to measure the compound's intrinsic absorbance. Subtract this background from the experimental wells[8].
-
Issue 4: Bell-shaped dose-response curve.
-
Possible Cause: The compound may be precipitating out of solution at higher concentrations. These aggregates can reduce the effective concentration of the compound available to the cells[8].
-
Solution:
-
Visually inspect the wells under a microscope for any precipitate.
-
If precipitation is observed, try to improve the compound's solubility or test a narrower, lower concentration range.
-
Experimental Protocols
Protocol: Determining Optimal Concentration using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of a compound like this compound on a selected cell line.
-
Cell Seeding:
-
Culture cells to about 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the optimal seeding density by plating a range of cell concentrations (e.g., 1,000 to 100,000 cells/well) and performing an MTT assay to find the density that gives a linear response.
-
Seed the optimized number of cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment[1].
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 100 µM to 1 nM)[1]. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle-only controls (medium with DMSO) and untreated controls (medium only)[8].
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[8].
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it[12][13].
-
Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible[12].
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[13][14].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[13].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader[14]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the "compound only" and blank (media only) controls.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Example Cytotoxicity Data for Cephaibol A against MDA-MB-231 Cells
| Parameter | Value | Reference |
| Cell Line | MDA-MB-231 (Human Breast Cancer) | [3][4][5] |
| Assay | MTT Assay | [4] |
| Incubation Time | 24 hours | [5] |
| Effect | Inhibited cell proliferation in a concentration-dependent manner | [3][4] |
| IC50 | Specific value not provided in the abstract, but cytotoxic activity was confirmed. | [4] |
| Other Observed Effects | Arrested cell cycle at the S phase, induced apoptosis, caused mitochondrial dysfunction, and increased reactive oxygen species (ROS) accumulation. | [3][4][5] |
Visualizations
Caption: Workflow for optimizing this compound concentration in a cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of optimal concentrations for in vitro cytotoxicity experiments | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. protocols.io [protocols.io]
Technical Support Center: Overcoming Poor Solubility of Cephaibol B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Cephaibol B in cell culture media.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a peptaibol, a class of peptide antibiotics known for their helical structure and high content of non-standard amino acids like α-aminoisobutyric acid (Aib).[1] These structural features contribute to its hydrophobic nature, making it poorly soluble in aqueous solutions such as cell culture media. Direct addition of this compound powder or a concentrated stock in an incompatible solvent to your media will likely result in precipitation, leading to inaccurate dosing and unreliable experimental results.
Q2: I dissolved this compound in DMSO, but it precipitated when added to my cell culture medium. Why did this happen and how can I fix it?
This is a common issue known as "crashing out." It occurs because the highly concentrated DMSO stock solution is rapidly diluted in the aqueous environment of the cell culture medium, drastically increasing the solvent polarity. This compound is no longer soluble in this high-water-content environment and therefore precipitates.
Potential Solutions:
-
Optimize Dilution Method: Add the DMSO stock solution to your pre-warmed (37°C) cell culture medium drop-by-drop while gently vortexing or swirling. This rapid and uniform dispersion can prevent localized high concentrations that lead to precipitation.
-
Use Intermediate Dilutions: Prepare serial dilutions of your concentrated DMSO stock in pure DMSO first. Then, add the final, less concentrated DMSO solution to the media. This reduces the magnitude of the solvent polarity shift.
-
Decrease Final Concentration: The desired final concentration of this compound in your media may exceed its aqueous solubility limit. It is essential to determine the maximum soluble concentration by performing a solubility test.
Q3: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?
The tolerance to Dimethyl Sulfoxide (DMSO) is cell-line specific. However, general guidelines exist. Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxicity, while some robust lines may tolerate up to 1%.[1] Primary cells are often more sensitive.[1] For most applications, keeping the final DMSO concentration at or below 0.1% is considered safe for almost all cell types.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Are there alternatives to DMSO for dissolving this compound?
Yes, several other strategies can be employed to improve the solubility of hydrophobic compounds like this compound:
-
Alternative Organic Solvents: Dimethylformamide (DMF) can be used, especially for peptides containing cysteine or methionine residues that can be oxidized by DMSO.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming an "inclusion complex" that is water-soluble.[2]
-
Lipid-Based Nanoparticles: Formulations such as liposomes or solid lipid nanoparticles (SLNs) can encapsulate this compound, facilitating its delivery into an aqueous environment and cells.
-
Co-solvents and Surfactants: Using mixtures of solvents or adding non-ionic surfactants like polysorbates (e.g., Tween® 80) or co-solvents like PEG 400 can sometimes improve solubility, though their effects on your specific cell line must be validated.
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to media. | 1. High Final Concentration: The target concentration exceeds the aqueous solubility of this compound. 2. Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media. 3. Low Media Temperature: Cold media reduces the solubility of many compounds. | 1. Decrease the final working concentration. Perform a solubility test (see Protocol 2) to find the maximum limit. 2. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing. 3. Always use media pre-warmed to 37°C for dilutions. |
| Precipitation observed after a few hours or days in culture. | 1. Compound Instability: The compound may be degrading or aggregating over time at 37°C. 2. Interaction with Media Components: this compound may be binding to proteins in the serum (if used) or other media components, causing precipitation.[3] 3. Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, exceeding the solubility limit. | 1. Assess the stability of your final working solution over time. Consider preparing fresh solutions for each experiment or refreshing the media more frequently. 2. Try preparing the solution in serum-free media first, then adding it to cells, followed by the addition of serum-containing media after a short incubation. 3. Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids. |
| Inconsistent experimental results or lower-than-expected activity. | 1. Inaccurate Concentration: Precipitation (even if not easily visible) leads to a lower actual concentration of the soluble compound. 2. DMSO Effects: The final DMSO concentration may be affecting cell health or signaling pathways, confounding the results. | 1. After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. This removes undissolved micro-precipitates. 2. Always include a DMSO vehicle control at the exact same concentration used for your this compound treatment. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[4] |
Part 3: Data Presentation
The following tables summarize key quantitative data relevant to solubility and cytotoxicity.
Table 1: Recommended Final DMSO Concentrations for Cell Culture Applications
| Final DMSO Concentration | General Effect on Cell Lines | Recommendation Level |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells. Minimal impact on cell viability and function.[1][4] | Highly Recommended |
| > 0.1% to 0.5% | Tolerated by many robust, immortalized cell lines. May have subtle effects on cell proliferation or differentiation.[1][5] | Use with Caution (Cell line-specific validation required) |
| > 0.5% to 1.0% | Can cause significant cytotoxicity in some cell lines. Increased risk of off-target effects.[1][4] | Not Recommended for most applications |
| > 1.0% | Often highly toxic, can cause membrane damage and cell death.[5] | Avoid |
Table 2: Examples of Solubility Enhancement with Cyclodextrins
| Compound | Cyclodextrin Used | Fold Increase in Aqueous Solubility |
| Imatinib | β-Cyclodextrin | ~10-fold[6] |
| Valdecoxib | Hydroxypropyl-β-CD (HP-β-CD) | Showed better solubility enhancement than β-CD.[7] |
| Camptothecin | Randomly methylated-β-CD (RDM-β-CD) | ~170-fold[6] |
Note: These values are illustrative. The actual solubility enhancement for this compound will need to be determined empirically.
Part 4: Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile, appropriate vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (1685.0 g/mol ), calculate the volume of high-purity, anhydrous DMSO required to achieve a desired high-concentration stock (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) can be applied. Visually inspect for any particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Intermediate Dilutions (if needed): From your 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To achieve your final desired concentration (e.g., 1 µM) with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock to 10 mL of media, or 10 µL of a 1 mM stock.
-
Add the small volume of the DMSO stock (or intermediate) drop-by-drop to the pre-warmed medium while gently swirling or vortexing to ensure rapid and uniform dispersion.
-
-
Final Check: After dilution, visually inspect the medium against a light and dark background for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Empirical Determination of this compound Solubility in Cell Culture Media
-
Prepare a Serial Dilution in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution series in pure DMSO.
-
Add to Media: In a clear 96-well plate or microcentrifuge tubes, add a fixed volume of each DMSO dilution to a corresponding well/tube containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to keep the final DMSO concentration at 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate/tubes at 37°C and 5% CO₂ for a period relevant to your experiment (e.g., 2 hours).
-
Assess Turbidity: Visually inspect each well/tube for any signs of precipitation. For a more quantitative measure, read the absorbance of the plate at a high wavelength (e.g., 600 nm) where the compound itself does not absorb light. An increase in absorbance compared to the DMSO control indicates light scattering from a precipitate.
-
Determine Limit: The highest concentration that remains perfectly clear and shows no increase in absorbance is the empirical solubility limit under your specific experimental conditions.
Part 5: Visualizations
Signaling Pathway
The mechanism of action for the related compound, Cephaibol A, has been shown to involve the induction of apoptosis through the mitochondrial (intrinsic) pathway. This involves the accumulation of Reactive Oxygen Species (ROS) and disruption of the mitochondrial membrane potential, leading to the activation of the caspase cascade.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for successfully preparing and using this compound in cell culture experiments.
Caption: Workflow for preparing this compound for cell culture experiments.
References
- 1. Cephaibols, new peptaibol antibiotics with anthelmintic properties from Acremonium tubakii DSM 12774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete amino acid sequence of protein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of peptaibol sequence composition: implications for in vivo synthesis and channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidology: short amino acid modules in cell biology and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikidata [wikidata.org]
- 7. Comparison of the chemical compositions and nutritive values of various pumpkin (Cucurbitaceae) species and parts - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Cephaibol B in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cephaibol B in cellular assays. The information is tailored for scientists and drug development professionals to help identify and resolve potential issues related to the compound's mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My cell viability results with this compound are inconsistent or show unexpected toxicity in control groups. What could be the cause?
Potential Causes:
-
Membrane Disruption at High Concentrations: this compound, like other peptaibols, can disrupt cell membranes, leading to non-specific cytotoxicity at higher concentrations. This can affect even seemingly robust cell lines or control groups.
-
Assay Interference: The compound may interfere with the assay reagents. For example, in an MTT assay, this compound could potentially affect mitochondrial reductase activity directly, independent of cell viability.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher final concentrations.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration range for your specific cell line. Start with a broad range and narrow it down to identify the window between the desired biological effect and non-specific toxicity.
-
Include a Positive Control for Membrane Disruption: Use a known membrane-disrupting agent (e.g., a low concentration of Triton X-100) as a positive control to understand the morphological and cytotoxic effects of membrane permeabilization in your cell line.
-
Validate with a Different Viability Assay: If you suspect assay interference, validate your results using an alternative method that measures a different aspect of cell death. For instance, if you are using an MTT (metabolic) assay, try a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.
-
Solvent Control: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line. Run a solvent-only control to confirm it does not affect cell viability.
2. I am observing a rapid decrease in mitochondrial membrane potential in my JC-1 assay, but other apoptosis markers are not yet apparent. Is this expected with this compound?
Yes, this is an expected outcome. this compound's primary mechanism of action is the formation of pores in cellular membranes, including the mitochondrial membrane. This directly leads to the dissipation of the mitochondrial membrane potential (ΔΨm).
Explanation:
The disruption of the mitochondrial membrane is an early event in the apoptotic cascade induced by this compound. The loss of ΔΨm precedes downstream events like caspase activation and DNA fragmentation. Therefore, a rapid change in the JC-1 signal (a shift from red to green fluorescence) is a direct and early indicator of this compound's on-target effect.
Experimental Workflow for Investigating Apoptosis Timing:
3. My caspase-3/7 activity assay shows a delayed or weak signal, even though I see clear signs of cell death morphologically. What is happening?
Potential Causes:
-
Overwhelming Cytotoxicity: At high concentrations, this compound can cause rapid and extensive membrane damage, leading to necrosis rather than apoptosis. Necrosis does not typically involve the activation of executioner caspases.
-
Insufficient Incubation Time: While the initial membrane effects of this compound are rapid, the downstream activation of caspases takes time. You may not be waiting long enough to observe a significant signal.
-
Cell Line-Specific Differences: The kinetics of apoptosis can vary significantly between different cell lines.
Troubleshooting Flowchart:
Quantitative Data
The following table summarizes the cytotoxic activity of this compound against a panel of human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 11.73 ± 0.33 |
| SMMC-7721 | Hepatocellular Carcinoma | 7.67 ± 0.79 |
| CNE-2Z | Nasopharyngeal Carcinoma | 7.28 ± 0.70 |
| NCI-H1975 | Non-Small Cell Lung Cancer | 10.48 ± 0.40 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.58 ± 0.29 |
Data from Biological & Pharmaceutical Bulletin, 2024.[1]
Signaling Pathway
This compound is a peptaibol that primarily acts on the cell membrane. Its proposed mechanism of action involves the formation of ion channels or pores, leading to disruption of membrane integrity and mitochondrial dysfunction, which in turn triggers the intrinsic apoptotic pathway.
Experimental Protocols
1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.[2]
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solution)
-
Plate reader
-
-
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After treatment, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for 10-30 minutes at room temperature, protected from light.[3]
-
Add the stop solution (if required by the kit).
-
Read the absorbance at the recommended wavelength (usually 490 nm).[4]
-
3. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
-
Cells cultured in a white-walled 96-well plate
-
This compound
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer
-
-
Procedure:
-
Seed cells and treat with this compound.
-
Equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent directly to the wells in a 1:1 ratio with the culture medium.[5]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence.
-
4. JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to assess mitochondrial health by measuring the mitochondrial membrane potential.
-
Materials:
-
Cells
-
This compound
-
JC-1 reagent
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[6]
-
Wash the cells with assay buffer.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Healthy cells: JC-1 forms aggregates in the mitochondria, which fluoresce red.
-
Apoptotic cells: With a decreased mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[7]
-
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. LDH Cytotoxicity Assay [bio-protocol.org]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of Cephaibol B in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Cephaibol B in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a novel peptaibol antibiotic with significant anthelmintic properties.[1] Like many hydrophobic peptides, this compound has a high proportion of nonpolar amino acid residues, which leads to poor solubility in aqueous solutions.[2][3] This hydrophobicity drives the peptide to self-associate to minimize contact with water, leading to the formation of soluble oligomers and, eventually, insoluble aggregates or precipitates.[4][5] This aggregation can lead to a loss of biological activity, altered pharmacokinetics, and may induce an immune response.[4][5]
Q2: What are the initial signs of this compound aggregation?
Initial signs of this compound aggregation can be subtle. Visually, you might observe a slight haziness, opalescence, or turbidity in the solution. In more advanced stages, a visible precipitate or gel-like substance may form.[3] It is recommended to centrifuge your peptide solution before use to pellet any undissolved material.[6] For quantitative assessment, techniques like dynamic light scattering (DLS) can detect the formation of oligomers and larger aggregates before they become visible.
Q3: What are the recommended storage conditions for this compound?
Lyophilized this compound powder should be stored at -20°C or colder for long-term stability.[7] Once dissolved into a stock solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.[6] If the peptide contains methionine or cysteine residues, it is advisable to use an oxygen-free environment to prevent oxidation.[7]
Q4: Can I use sonication to dissolve my this compound sample?
Yes, sonication can be a useful technique to aid in the dissolution of hydrophobic peptides like this compound.[2][8] It provides energy to break up peptide aggregates and facilitate solubilization.[8] A brief sonication in a water bath is recommended, often in short bursts with cooling on ice in between to prevent excessive heating, which could degrade the peptide.[8]
Troubleshooting Guide
Issue: this compound precipitates when diluted into my aqueous experimental buffer (e.g., PBS).
This is a common issue for hydrophobic peptides. The high salt concentration and neutral pH of buffers like PBS can decrease the solubility of peptides that are near their isoelectric point.
Solution 1: pH Adjustment The net charge of a peptide, and thus its solubility, is highly dependent on the pH of the solution.[6][9][10][11][12]
-
For acidic peptides: Dissolving in a basic buffer (pH > pI) will give the peptide a net negative charge, increasing solubility.[8]
-
For basic peptides: Dissolving in an acidic buffer (pH < pI) will result in a net positive charge, improving solubility.[7][8]
Solution 2: Use of Organic Co-solvents For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent is often necessary.[3][6]
-
First, dissolve the lyophilized this compound in a minimal volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][6][8]
-
Then, add the aqueous buffer to the peptide-organic solvent mixture drop-wise while vortexing.[3][6]
-
Caution: The final concentration of the organic solvent should be kept to a minimum, typically <1% (v/v) for cellular assays, as it can be toxic to cells.[6]
Solution 3: Incorporation of Excipients Excipients are additives that can enhance the stability and solubility of peptides in formulation.[4][5][13][14][15][16]
-
Amino Acids: L-arginine and L-glutamate can increase protein solubility by binding to charged and hydrophobic regions, preventing self-association.[17][18]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Tween® 80 can prevent aggregation by shielding hydrophobic patches on the peptide surface.[16][18][19]
-
Osmolytes: Sugars and polyols such as sucrose, glycerol, or trehalose (B1683222) can stabilize the native conformation of the peptide.[16][17][18]
Below is a decision tree to guide you through troubleshooting this compound aggregation.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifetein.com [lifetein.com]
- 4. scispace.com [scispace.com]
- 5. neurelis.com [neurelis.com]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [1508.03093] Influence of pH and sequence in peptide aggregation via molecular simulation [arxiv.org]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Interpreting Complex NMR Spectra of Cephaibol B
Welcome to the technical support center for the NMR analysis of Cephaibol B. This guide is designed for researchers, scientists, and drug development professionals who are working on the structure elucidation and conformational analysis of this complex peptaibol antibiotic. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during NMR experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My ¹H NMR spectrum of this compound shows broad peaks and significant signal overlap. What could be the cause and how can I resolve this?
A1: This is a common issue when analyzing complex cyclic peptides like this compound and can be attributed to several factors:
-
Conformational Heterogeneity: Peptaibols often exist as a mixture of multiple conformers in solution, which are in slow or intermediate exchange on the NMR timescale. This leads to broadened signals or even the appearance of multiple sets of resonances for the same residue.
-
Troubleshooting:
-
Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature may slow down the conformational exchange enough to resolve individual conformers ("slow exchange regime"), resulting in sharper, distinct peaks for each state. Conversely, increasing the temperature might coalesce the signals into a single, sharp, averaged peak if the exchange becomes fast on the NMR timescale.
-
Solvent Screening: The conformational equilibrium can be sensitive to the solvent environment. Acquiring spectra in different solvents (e.g., methanol-d₄, chloroform-d, DMSO-d₆, or solvent mixtures) can sometimes favor one conformation, simplifying the spectrum.
-
-
-
Aggregation: At higher concentrations, peptide molecules may start to aggregate, leading to broader lines.
-
Troubleshooting: Run a concentration-dependent NMR study. Acquire spectra at several different concentrations to see if chemical shifts or line widths change. If aggregation is the issue, working at a lower concentration should result in sharper signals.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions in the sample or the NMR tube can cause significant line broadening.
-
Troubleshooting: Add a small amount of a chelating agent like EDTA to the sample to sequester any paramagnetic ions. Ensure you are using high-quality NMR tubes that have been properly cleaned.
-
Q2: I am struggling with the complete assignment of all proton and carbon resonances for this compound due to spectral complexity. What is a systematic approach to achieve full assignment?
A2: A multi-dimensional NMR approach is essential for assigning the complex spectra of molecules like this compound.[1][2] A standard set of experiments includes:
-
¹H NMR: Provides the initial overview of proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): This is crucial for identifying complete amino acid spin systems. You can trace the correlations from the amide proton (NH) to the alpha-proton (Hα) and then to all the side-chain protons (Hβ, Hγ, etc.) for each residue.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). It helps to confirm the connections found in the TOCSY spectrum.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is the primary method for assigning carbon resonances based on their attached, and already assigned, protons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is critical for sequencing the amino acid residues by observing correlations from a proton in one residue to a carbon in a neighboring residue (e.g., from an Hα of residue i to the carbonyl carbon C' of residue i-1).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This is vital for determining the 3D structure and for sequencing, as it can show proximity between protons of adjacent residues.
An effective workflow for assignment is visualized in the diagram below.
Q3: The amide proton region (typically 6-9 ppm) of my ¹H spectrum is very crowded. How can I improve resolution in this area?
A3: Improving resolution in the amide region is key for peptaibols.
-
Higher Magnetic Field: If available, using a higher field spectrometer (e.g., 800 MHz or higher) will provide better signal dispersion.
-
2D NMR: As mentioned in A2, 2D experiments like TOCSY and HSQC spread the signals into a second dimension, greatly enhancing resolution compared to the 1D spectrum.
-
Temperature Coefficients: Measuring the change in the amide proton chemical shift with temperature (Δδ/ΔT) can help identify protons involved in intramolecular hydrogen bonds. Protons with small temperature coefficients (less negative than -4.5 ppb/K) are typically hydrogen-bonded and protected from the solvent, a key piece of information for structural analysis.
Data Presentation
The following tables represent the type of data that should be collected and organized for a complete NMR analysis of this compound. The values presented here are for illustrative purposes only and do not represent experimentally verified data for this compound.
Table 1: Illustrative ¹H Chemical Shift Assignments for this compound in CDCl₃ at 298 K
| Residue | NH | Hα | Hβ | Other Side-Chain Protons |
| Ac-Aib-1 | - | - | 1.55 (s, 6H) | |
| Val-2 | 7.85 (d) | 4.15 (dd) | 2.10 (m) | γ-CH₃: 0.95 (d), 0.90 (d) |
| Gln-3 | 8.10 (d) | 4.30 (m) | 2.05 (m), 1.95 (m) | γ-CH₂: 2.30 (t), δ-NH₂: 6.80 (s), 7.50 (s) |
| Aib-4 | 7.90 (s) | - | 1.50 (s, 3H), 1.48 (s, 3H) | |
| Ile-5 | 7.75 (d) | 4.10 (dd) | 1.85 (m) | γ-CH: 1.40 (m), γ-CH₃: 0.88 (d), δ-CH₃: 0.85 (t) |
| Hyp-6 | - | 4.40 (t) | 2.20 (m), 2.00 (m) | δ-CH₂: 3.60 (m), 3.50 (m) |
| Aib-7 | 8.00 (s) | - | 1.52 (s, 3H), 1.45 (s, 3H) | |
| Leu-8 | 7.80 (d) | 4.25 (m) | 1.65 (m) | γ-CH: 1.55 (m), δ-CH₃: 0.92 (d), 0.87 (d) |
| Aib-9 | 7.95 (s) | - | 1.49 (s, 6H) | |
| Pro-10 | - | 4.35 (t) | 1.90-2.10 (m, 4H) | δ-CH₂: 3.55 (m), 3.45 (m) |
| Pheol-11 | 7.55 (d) | 5.10 (m) | 3.05 (dd), 2.95 (dd) | Aromatic: 7.20-7.35 (m, 5H) |
Table 2: Illustrative ¹³C Chemical Shift Assignments for this compound in CDCl₃ at 298 K
| Residue | C' | Cα | Cβ | Other Side-Chain Carbons |
| Ac-Aib-1 | 172.5 | 57.0 | 25.5, 25.0 | Acetyl-C': 170.0, Acetyl-CH₃: 22.5 |
| Val-2 | 171.8 | 59.5 | 30.5 | γ-C: 19.5, 19.0 |
| Gln-3 | 172.1 | 54.0 | 28.0 | γ-C: 32.0, δ-C': 175.0 |
| Aib-4 | 173.0 | 56.5 | 25.8, 24.8 | |
| Ile-5 | 171.5 | 58.0 | 37.0 | γ-C: 25.5, γ-CH₃: 15.5, δ-C: 11.5 |
| Hyp-6 | 172.8 | 60.0 | 38.0 | γ-C(OH): 70.0, δ-C: 55.0 |
| Aib-7 | 173.2 | 56.8 | 26.0, 25.2 | |
| Leu-8 | 172.0 | 53.0 | 40.0 | γ-C: 25.0, δ-C: 23.0, 22.0 |
| Aib-9 | 173.5 | 57.2 | 25.3, 25.1 | |
| Pro-10 | 172.3 | 61.0 | 29.5 | γ-C: 25.0, δ-C: 47.5 |
| Pheol-11 | - | 72.0 | 39.0 | Aromatic: 137.0 (ipso), 129.0 (o), 128.5 (m), 126.5 (p) |
Experimental Protocols
A comprehensive analysis of this compound requires a suite of NMR experiments. Below are generalized protocols for these key experiments.
1. Sample Preparation
-
Concentration: Dissolve 5-10 mg of this compound in 0.5 mL of deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). For initial screening, a concentration of ~5 mM is a good starting point.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the sample into a high-quality 5 mm NMR tube to remove any particulate matter.
2. 1D ¹H and ¹³C NMR Acquisition
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity, concentration, and overall spectral complexity. Key parameters include a spectral width of ~12-16 ppm, sufficient scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (~1024 or more). A spectral width of ~200-220 ppm is typical.
3. 2D NMR Experiments for Structural Elucidation
-
General Considerations: 2D experiments require longer acquisition times, ranging from 1-2 hours to overnight, depending on the sample concentration and the desired resolution.
-
gCOSY (gradient-selected COSY):
-
Purpose: To identify scalar-coupled protons (²JHH, ³JHH).
-
Methodology: A standard pulse sequence is used to correlate protons that are coupled through 2-3 bonds. It is particularly useful for confirming adjacent protons in side chains.
-
-
TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a single spin system (i.e., an entire amino acid residue).
-
Methodology: Employs a spin-lock mixing period to transfer magnetization throughout a coupled network. A mixing time of 60-80 ms (B15284909) is typically optimal for identifying most amino acid spin systems.
-
-
¹H-¹³C gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons to their directly attached carbons.
-
Methodology: A pulse sequence that transfers magnetization from proton to carbon and back. It is highly sensitive and provides one cross-peak for each C-H bond.
-
-
¹H-¹³C gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology: Similar to HSQC but optimized for smaller, long-range J-couplings. The long-range coupling delay should be optimized based on an expected coupling constant of ~8-10 Hz. This is essential for linking adjacent amino acid residues.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in 3D space (< 5 Å).
-
Methodology: Uses a mixing time during which cross-relaxation occurs between spatially proximate protons. Typical mixing times for peptides of this size are in the range of 150-300 ms. This provides crucial distance restraints for 3D structure calculation.
-
Visualizations
The following diagrams illustrate the logical workflow for the NMR-based structural elucidation of a complex cyclic peptide like this compound.
Caption: Experimental workflow for NMR analysis of this compound.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Cephaibol B
Welcome to the technical support center for Cephaibol B. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating challenges arising from the inherent batch-to-batch variability of commercially available this compound.
Troubleshooting Guides
This section provides a question-and-answer guide to directly address specific issues you may encounter during your experiments with this compound.
Question 1: My current batch of this compound shows significantly lower cytotoxicity in my cancer cell line compared to previous batches. What could be the cause?
Answer:
This is a common issue stemming from batch-to-batch variability. Several factors could be at play:
-
Purity and Concentration: The new batch may have a lower concentration of the active this compound compound or a different impurity profile.
-
Presence of Antagonistic Impurities: Certain impurities might interfere with the cytotoxic activity of this compound.
-
Degradation: Improper storage or handling of the new batch could have led to the degradation of the active compound.[1][2][3]
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cytotoxicity.
Question 2: I am observing unexpected or off-target effects in my experiments with a new batch of this compound. How can I investigate this?
Answer:
Unexpected biological activity is often linked to the presence of impurities with their own pharmacological effects.
-
Impurity Profiling: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the impurity profile of the current batch with previous, well-characterized batches.
-
Orthogonal Assays: Test the new batch in a different bioassay to see if the unexpected activity is consistent across multiple experimental systems.[4]
-
Fractionation and Activity Testing: If a significant impurity is identified, consider fractionating the batch using techniques like preparative HPLC to isolate the impurity and test its activity independently.
Question 3: The solubility of my current this compound batch seems different, making it difficult to prepare stock solutions. What should I do?
Answer:
Differences in the physical properties of the lyophilized powder between batches can affect solubility.
-
Visual Inspection: Examine the powder for any changes in color or texture compared to previous batches.
-
Solvent Optimization: While DMSO is a common solvent, you may need to try gentle warming (not to exceed 37°C) or sonication to aid dissolution. Always visually inspect for full dissolution before making further dilutions.
-
Moisture Content: The presence of residual moisture can affect the compound's solubility and stability. Consider performing Karl Fischer titration to determine the water content.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound?
A1: this compound is a natural product, and its variability can be introduced at several stages:
-
Biological Source: Genetic variations in the producing microorganism and differences in fermentation conditions (media, temperature, aeration) can alter the yield and purity of this compound.[6][7]
-
Extraction and Purification: The methods used to extract and purify this compound can significantly impact the final product's composition.[8][9][10] Different solvents and chromatographic techniques can co-elute different impurities.
-
Storage and Handling: this compound, like many peptides, can be sensitive to temperature, light, and repeated freeze-thaw cycles, leading to degradation.[1][2][3]
Q2: What are the recommended quality control (QC) assays to perform on each new batch of this compound?
A2: It is highly recommended to perform in-house QC on each new batch. The following table summarizes key assays:
| Parameter | Method | Purpose | Acceptance Criteria (Example) |
| Identity | ¹H-NMR Spectroscopy | Confirms the chemical structure of this compound. | Spectrum matches the reference standard. |
| Purity | HPLC-UV (e.g., at 214 nm) | Quantifies the percentage of this compound relative to impurities. | >95% |
| Concentration | Quantitative NMR (qNMR) or HPLC with a standard curve | Determines the precise concentration of the active compound. | Within ± 10% of the supplier's stated concentration. |
| Potency | Cell-based cytotoxicity assay (e.g., MTT on a reference cell line) | Measures the biological activity of the compound. | IC50 value within a 2-fold range of the historical average. |
| Residual Solvents | Gas Chromatography (GC) | Detects and quantifies any remaining solvents from purification. | As per USP <467> guidelines. |
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture.[1][2] Stock solutions, typically in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the aliquot to thaw completely at room temperature.
Q4: What signaling pathway is likely affected by this compound?
A4: Based on studies of the closely related compound Cephaibol A, this compound is likely to induce apoptosis through the intrinsic or mitochondrial pathway.[7][11] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.
Caption: Proposed mitochondrial apoptosis pathway for this compound.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
Objective: To determine the purity of a this compound batch using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Dilute to a final concentration of 0.1 mg/mL with 50% ACN in water.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: MTT Cytotoxicity Assay
Objective: To assess the biological activity (potency) of a this compound batch by measuring its effect on cancer cell viability.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability data against the log of the this compound concentration and determine the IC50 value using non-linear regression.
-
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. Test for batch-to-batch variation in stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Cbl-b differentially regulates activation-induced apoptosis in T helper 1 and T helper 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Test for batch-to-batch variation in stability analysis. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating the In Vivo Anthelmintic Activity of Cephaibol B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to conventional anthelmintic drugs necessitates the exploration of novel therapeutic agents. Cephaibol B, a peptaibol antibiotic isolated from the fungus Acremonium tubakii, has been identified as having pronounced anthelmintic properties.[1] This guide provides a comparative framework for validating the in vivo anthelmintic activity of this compound, alongside established drugs and other natural products. Due to the limited publicly available in vivo data for this compound, this guide utilizes data from a representative natural product, a hydroethanolic extract of Piper cubeba fruits, for comparative purposes.
Comparative Efficacy of Anthelmintic Agents
The following table summarizes the in vivo efficacy of two established anthelmintic drugs, levamisole (B84282) and albendazole (B1665689), and a natural product extract. Efficacy is primarily determined by the fecal egg count reduction test (FECRT), a standard method for assessing the reduction in parasite egg shedding following treatment.[2][3][4]
| Anthelmintic Agent | Alternative Name(s) | Target Organism(s) | Host Animal Model | Dosage | Efficacy (% Reduction in Fecal Egg Count) | Reference(s) |
| Levamisole Hydrochloride | Nemicide | Heligmosomoides polygyrus | Mouse (Albino) | 10 mg/kg (oral) | 91% (worm burden reduction) | [5] |
| Haemonchus contortus | Sheep | 7.5 mg/kg (subcutaneous) | 98% (worm burden reduction) | [6] | ||
| Albendazole | Haemonchus, Ostertagia, Trichostrongylus, etc. | Sheep | 3.8 mg/kg (oral) | 98.8 - 100% (adult worm reduction) | [7][8] | |
| Thysanosoma actinioides | Sheep | 7.5 mg/kg (oral) | 98% (worm burden reduction) | [6] | ||
| Piper cubeba (hydroethanolic extract) | Gastrointestinal Nematodes (predominantly Haemonchus contortus) | Sheep | 5 mg/kg (oral, single dose) | 97% (by day 35) | [9] | |
| This compound | Ascaridia spp. (in vitro) | Not specified | Not specified | Pronounced anthelmintic action reported, but specific in vivo data is not publicly available. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anthelmintic activity. Below are the protocols for the key in vivo experiments cited in this guide.
Fecal Egg Count Reduction Test (FECRT)
This protocol is a generalized procedure based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[2]
Objective: To determine the percentage reduction in parasite fecal egg counts after treatment with an anthelmintic agent.
Materials:
-
Naturally or experimentally infected host animals (e.g., sheep, mice).[5][7][10]
-
Test compound (e.g., this compound, levamisole, albendazole).
-
Vehicle for drug administration (e.g., water, oil).
-
Fecal collection bags or containers.
-
McMaster slide or other fecal egg counting apparatus.
-
Flotation solution (e.g., saturated sodium chloride).
-
Microscope.
Procedure:
-
Animal Selection: Select a group of animals with a pre-treatment fecal egg count (FEC) above a predetermined threshold.[2] Animals should be of a similar age and weight and should not have been treated with an anthelmintic for a specified period before the study.[2]
-
Group Allocation: Randomly allocate animals to a control group (receiving vehicle only) and one or more treatment groups. A minimum of 10 animals per group is recommended for statistical power.[2]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.[2]
-
Treatment Administration: Administer the test compound or vehicle to the respective groups. The route of administration (e.g., oral, subcutaneous) and dosage will depend on the specific drug being tested.[5][7]
-
Post-treatment Sampling: Collect individual fecal samples again at a specified time point post-treatment. This is typically 10-14 days for benzimidazoles and 14 days for levamisole.[2][3]
-
Fecal Egg Counting: Determine the number of eggs per gram (EPG) of feces for each sample using a standardized technique like the McMaster method.[4]
-
Calculation of Efficacy: Calculate the percentage reduction in FEC for each treatment group using the following formula:
% Reduction = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of control group post-treatment)] x 100
In Vivo Worm Burden Reduction Assay in a Mouse Model
This protocol is adapted from a study on the efficacy of levamisole against Heligmosomoides polygyrus in mice.[5]
Objective: To determine the reduction in the number of adult worms in a host animal following treatment.
Materials:
-
Mice experimentally infected with a specific nematode species (e.g., Heligmosomoides polygyrus).
-
Test compound and vehicle.
-
Oral gavage needles or subcutaneous injection equipment.
-
Dissection tools.
-
Microscope.
Procedure:
-
Infection: Infect mice with a known number of infective larvae.
-
Treatment: After a pre-patent period to allow the worms to mature, administer the test compound or vehicle to the respective groups.
-
Necropsy: At a specified time post-treatment, euthanize the mice.
-
Worm Recovery: Dissect the relevant organ (e.g., small intestine) and carefully collect all adult worms.
-
Worm Counting: Count the number of worms recovered from each mouse.
-
Calculation of Efficacy: Calculate the percentage reduction in worm burden for each treatment group compared to the control group.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for validating the in vivo anthelmintic activity of a test compound.
Caption: Experimental workflow for in vivo anthelmintic activity validation.
Signaling Pathways of Alternative Anthelmintics
Understanding the mechanism of action is critical in drug development. The diagrams below illustrate the signaling pathways targeted by levamisole and albendazole.
Levamisole: Nicotinic Acetylcholine (B1216132) Receptor Agonism
Levamisole acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[11][12][13] This leads to spastic paralysis of the worm, causing it to be expelled from the host.
References
- 1. Cephaibols, new peptaibol antibiotics with anthelmintic properties from Acremonium tubakii DSM 12774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. combar-ca.eu [combar-ca.eu]
- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 4. The Fecal Egg Count Reduction Test using the Wisconsin Sugar Flotation Technique [ksvdl.org]
- 5. The efficacy of levamisole administered orally or parenterally against Heligmosomoides polygyrus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of albendazole and levamisole in sheep against Thysanosoma actinioides and Haemonchus contortus from the Edwards Plateau, Texas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anthelmintic efficacy of albendazole against gastrointestinal roundworms, tapeworms, lungworms and liverflukes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. In vivo anthelmintic activity of hydroethanolic extract of Piper cubeba fruits in sheep naturally infected with gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptomic Evaluation of the Nicotinic Acetylcholine Receptor Pathway in Levamisole-resistant and -sensitive Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Bioactivities of Cephaibol A and Cephaibol B
Cephaibol A and Cephaibol B, two peptaibol antibiotics isolated from the fungus Acremonium tubakii, exhibit a range of biological activities, including cytotoxic, antimicrobial, and insecticidal properties. While both compounds share a similar structural backbone, subtle differences in their amino acid composition lead to variations in their biological efficacy. This guide provides a comparative analysis of the bioactivity of Cephaibol A and this compound, supported by available experimental data and detailed methodologies.
Cytotoxicity
Both Cephaibol A and this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Comparative studies have shown that both compounds possess remarkable inhibitory effects on cell proliferation.
Table 1: Comparative Cytotoxicity of Cephaibol A and this compound
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cephaibol A | MDA-MB-231 (Human Breast Cancer) | MTT | ~7.88 (average) | [1] |
| This compound | MDA-MB-231 (Human Breast Cancer) | MTT | ~8.55 (average) | [1] |
Note: The IC50 values are reported as average inhibitory concentrations against a panel of cancer cell lines, as detailed in the referenced study.
Mechanism of Action: A Deeper Dive into Cephaibol A's Apoptotic Pathway
Detailed mechanistic studies have been conducted on Cephaibol A, revealing its ability to induce apoptosis in human breast cancer cells (MDA-MB-231) through the mitochondrial pathway.[1][2] Treatment with Cephaibol A leads to mitochondrial dysfunction, an increase in reactive oxygen species (ROS) accumulation, and a decrease in the mitochondrial membrane potential.[2] This cascade of events is mediated by the regulation of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria into the cytosol.[2] The released cytochrome c then activates the caspase cascade, ultimately leading to programmed cell death.[2]
Information regarding the specific apoptotic mechanism of this compound is not as extensively documented in the currently available literature. However, given its structural similarity to Cephaibol A and comparable cytotoxic effects, it is plausible that it may induce apoptosis through a similar mitochondrial-dependent pathway. Further research is required to fully elucidate the molecular mechanisms underlying this compound's cytotoxicity.
References
Comparing the efficacy of synthetic vs. naturally isolated Cephaibol B
An examination of the available scientific literature reveals a significant gap in knowledge regarding the comparative efficacy of synthetic versus naturally isolated Cephaibol B. To date, studies have focused exclusively on the biological activity of this compound isolated from its natural fungal source, Acremonium tubakii. There is a notable absence of published research detailing the total synthesis of this compound and any subsequent evaluation of the synthetic compound's efficacy. Consequently, this guide provides a comprehensive overview of the known biological effects and experimental protocols for naturally sourced this compound.
Efficacy of Naturally Isolated this compound
Naturally isolated this compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Research has quantified this activity, providing a basis for its potential as an antitumor agent.
Table 1: Cytotoxicity of Naturally Isolated this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Average IC₅₀ (µM) |
| Various | Not Specified in Summary | 8.55[1] |
Note: The available literature provides an average IC₅₀ value across a panel of tested cell lines without specifying the individual lines for this compound. The closely related Cephaibol A, isolated from the same fungus, exhibited an average IC₅₀ of 7.88 µM against the same panel.[1]
Experimental Protocols
The following sections detail the methodologies employed in the isolation and biological evaluation of naturally occurring this compound.
Isolation of Natural this compound from Acremonium tubakii
This compound is a peptaibol, a class of peptide antibiotics, isolated from the fungus Acremonium tubakii (strain DSM 12774 and BMC-58).[1][2][3] The isolation process involves a multi-step bioactivity-guided fractionation.
-
Fungal Culture and Extraction : Acremonium tubakii is cultivated in a suitable nutrient medium. After a period of growth, the fungal culture is harvested. The crude extract is obtained by treating the fungal material with appropriate organic solvents to isolate the secondary metabolites.[1]
-
Fractionation : The crude extract undergoes a series of chromatographic separations to isolate compounds of interest. This typically involves techniques such as column chromatography.
-
High-Performance Liquid Chromatography (HPLC) : The final purification step to yield pure this compound is carried out using HPLC with a C18 column and a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA).[1] In a specific reported isolation, a fraction was purified by HPLC with 48% CH₃CN/H₂O (with 0.1% TFA) at a flow rate of 3.0 mL/min to yield 10 mg of this compound.[1]
-
Structural Elucidation : The chemical structure of the isolated this compound is confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, 2D-NMR, and mass spectrometry.[1][3]
Cytotoxicity Evaluation: MTT Assay
The cytotoxic activity of naturally isolated this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating : Human cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[4][5][6][7]
-
Compound Treatment : The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition : Following incubation, the MTT reagent (typically at a final concentration of 0.5 mg/mL) is added to each well.[4]
-
Formazan (B1609692) Crystal Formation : Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into insoluble purple formazan crystals. The plates are incubated for a further 2-4 hours to allow for this conversion.[4]
-
Solubilization : A solubilizing agent (e.g., acidified isopropanol (B130326) or a detergent solution) is added to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[4][7] The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation : The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of this compound required to inhibit the growth of 50% of the cell population, is calculated from the dose-response curve.
Proposed Mechanism of Action
While the specific signaling pathway of this compound has not been fully elucidated, the mechanism of action for the closely related Cephaibol A has been investigated and is believed to be representative of this class of peptaibols.[8] Peptaibols are known to exert their cytotoxic effects primarily by interacting with and disrupting the cell membrane, leading to apoptosis.[9][10]
The proposed mechanism for Cephaibol A, and likely this compound, involves the induction of apoptosis through the mitochondrial pathway:
-
Mitochondrial Dysfunction : Cephaibol A has been shown to cause mitochondrial dysfunction.[1][8]
-
ROS Accumulation : This dysfunction leads to an increase in the production of reactive oxygen species (ROS).[1][8]
-
Mitochondrial Membrane Potential (ΔΨm) Collapse : The accumulation of ROS contributes to a decrease in the mitochondrial membrane potential.[1][8]
-
Apoptotic Protein Regulation : The drop in ΔΨm affects the expression of key apoptotic regulatory proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[8]
-
Cytochrome c Release : The altered balance of these proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.[8]
-
Caspase Activation : Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, which are the executioner enzymes of apoptosis.[8]
-
Apoptosis : The activation of the caspase cascade ultimately leads to programmed cell death.[8]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Cephaibols, new peptaibol antibiotics with anthelmintic properties from Acremonium tubakii DSM 12774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogs of a Natural Peptaibol Exert Anticancer Activity in Both Cisplatin- and Doxorubicin-Resistant Cells and in Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptaibol-Containing Extracts of Trichoderma atroviride and the Fight against Resistant Microorganisms and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cephaibol B's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the cellular target engagement of Cephaibol B, a peptaibol antibiotic with promising cytotoxic activity. Due to the limited specific data on this compound's direct molecular target, this guide draws upon the known mechanisms of the peptaibol class and its analogue, Cephaibol A, to propose a likely mechanism of action involving membrane disruption and induction of mitochondrial apoptosis.
We compare hypothetical target engagement validation strategies for this compound with two well-characterized compounds: Melittin, a membrane-disrupting peptide, and Venetoclax (B612062), a BCL-2 inhibitor that triggers the intrinsic apoptotic pathway. This comparison aims to provide a framework for researchers to design and execute robust target engagement studies for this compound and similar novel compounds.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and the selected alternative compounds. It is important to note that direct target engagement data for this compound is not currently available in public literature; the values presented are based on its observed cytotoxic effects, which are downstream consequences of target interaction.
Table 1: Comparison of Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MDA-MB-231 (Breast Cancer) | 11.73 ± 0.33 | |
| MCF-7 (Breast Cancer) | 7.67 ± 0.79 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 7.28 ± 0.70 | ||
| CNE-2Z (Nasopharyngeal Carcinoma) | 10.48 ± 0.40 | ||
| NCI-H1975 (Lung Adenocarcinoma) | 5.58 ± 0.29 | ||
| Melittin | Human fibroblasts | 6.45 µg/mL | [1] |
| Venetoclax | MV4-11 (AML) | IC50 of 7.2 nM (for MYC reporter activity) | [2] |
Table 2: Comparison of Target Engagement and Mechanistic Parameters
| Parameter | This compound (Hypothetical) | Melittin | Venetoclax |
| Direct Target | Cell Membrane / Mitochondria | Cell Membrane | BCL-2 |
| Binding Affinity (Ki) | Not Determined | Not Applicable (disruptive) | < 0.01 nM[3] |
| Cellular Thermal Shift Assay (CETSA) | Not Determined | Not Applicable (disruptive) | Data not publicly available |
| Hemolytic Activity (HC50) | Not Determined | 0.44 µg/mL (human red blood cells)[1] | Not Applicable |
| Mitochondrial Membrane Potential (ΔΨm) Disruption | Expected | Yes | Yes (downstream effect) |
| Cytochrome c Release | Expected | Yes | Yes (downstream effect) |
Proposed Signaling Pathway for this compound
Based on the known activity of Cephaibol A and other peptaibols, this compound is hypothesized to induce apoptosis through the mitochondrial pathway. This involves disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors.
Experimental Workflows and Protocols
Validating the target engagement of this compound requires a multi-faceted approach to confirm its interaction with cellular membranes and the subsequent induction of apoptosis.
Workflow for Validating Membrane Disruption
This workflow focuses on confirming the direct interaction of this compound with the cell membrane, a primary characteristic of peptaibols.
Workflow for Validating Mitochondrial Apoptosis Induction
This workflow aims to confirm that this compound induces apoptosis via the mitochondrial pathway.
References
A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of Cephaibol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activity of Cephaibol A, a peptaibol isolated from the freshwater fungus Acremonium tubakii BMC-58.[1][2] Due to the limited availability of public data on Cephaibol B, this guide will focus on the well-documented activities of its close analog, Cephaibol A, and compare its performance with other peptaibols exhibiting anticancer properties.
Executive Summary
Cephaibol A has demonstrated significant cytotoxic effects against human breast cancer cells in vitro and notable tumor growth inhibition in mouse models in vivo.[1][2][3] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[1][2][3] This guide presents the quantitative data from these studies in a structured format, details the experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Performance Comparison: Cephaibol A vs. Other Peptaibols
The following table summarizes the in vitro cytotoxic activity of Cephaibol A and compares it with other peptaibols that have been investigated for their anticancer properties.
| Compound | Cancer Cell Line | Assay | IC50 / Activity | Reference |
| Cephaibol A | MDA-MB-231 (Human Breast Cancer) | MTT Assay | IC50: ~5 µM (after 72h) | [1][2] |
| MDA-MB-231 (Human Breast Cancer) | Colony Formation | Significant inhibition at 2.5 µM and 5 µM | [2] | |
| Trichogin GA IV analog (K6-Lol) | MDA-MB-231 (Human Breast Cancer) | Cell Viability Assay | IC50: ~8-12 µM | [4] |
| Trichogin GA IV analog (K259-NH2) | MDA-MB-231 (Human Breast Cancer) | Cell Viability Assay | IC50: ~13 µM | [4] |
| Ampullosporin F | PC-3 (Human Prostate Cancer) | Cell Viability Assay | Potent activity | [5] |
| HT-29 (Human Colorectal Cancer) | Cell Viability Assay | Potent activity | [5] | |
| Ampullosporin G | PC-3 (Human Prostate Cancer) | Cell Viability Assay | Potent activity | [5] |
| HT-29 (Human Colorectal Cancer) | Cell Viability Assay | Potent activity | [5] |
In Vivo Efficacy of Cephaibol A
In vivo studies using a xenograft mouse model with MDA-MB-231 cells have demonstrated the antitumor efficacy of Cephaibol A.[1][3]
| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Reference |
| Nude Mice | MDA-MB-231 Xenograft | Cephaibol A (intraperitoneal injection) | 0.5, 1.0, and 2.0 mg/kg (every two days for 14 days) | Significant reduction in tumor volume and weight; improved survival rates. | [1][3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) for Cephaibol A
-
Cell Culture: MDA-MB-231 human breast cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.
-
Treatment: The cells were treated with various concentrations of Cephaibol A (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The cell viability was expressed as a percentage of the control group.[2]
In Vivo Antitumor Activity Assay for Cephaibol A
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used for the study.
-
Tumor Cell Implantation: MDA-MB-231 cells (5x10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into control and treatment groups.
-
Drug Administration: Cephaibol A was administered via intraperitoneal injection at doses of 0.5, 1.0, and 2.0 mg/kg every two days for a period of 14 days. The control group received the vehicle control.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: After 14 days of treatment, the mice were sacrificed, and the tumors were excised and weighed.[1][3]
Mechanism of Action: Signaling Pathways
Cephaibol A induces apoptosis in MDA-MB-231 cells through the mitochondrial pathway. This involves the accumulation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the modulation of apoptosis-related proteins.
Caption: Cephaibol A induced apoptosis signaling pathway.
Experimental Workflow
The general workflow for evaluating the anticancer activity of a compound like Cephaibol A, from initial in vitro screening to in vivo validation, is depicted below.
Caption: General experimental workflow for anticancer drug evaluation.
References
- 1. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Anticancer and Targeting Activity of Phytopharmaceutical Structural Analogs of a Natural Peptide from Trichoderma longibrachiatum and Related Peptide-Decorated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rare Glutamic Acid Methyl Ester Peptaibols from Sepedonium ampullosporum Damon KSH 534 Exhibit Promising Antifungal and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cephaibol B with Leading Anthelmintic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cephaibol B, a peptaibol antibiotic with known anthelmintic properties, against established anthelmintic drugs such as albendazole, ivermectin, and praziquantel. While this compound has demonstrated anthelmintic potential, a notable gap exists in publicly available literature regarding specific quantitative efficacy data (e.g., EC50, IC50) against various helminth species. This guide summarizes the available qualitative information for this compound and contrasts it with the quantitative data for commonly used anthelmintics, alongside standardized experimental protocols.
Data Presentation: Comparative Efficacy of Anthelmintic Drugs
Direct quantitative comparison of this compound with other anthelmintics is challenging due to the limited published data on its dose-dependent efficacy. Research has indicated that within the cephaibol family, this compound is a potent member. One study noted that Cephaibol A is two times less active, and Cephaibol E is sixteen times less active than this compound, though the specific parasite and assay conditions for this comparison are not detailed.
The following table summarizes the available efficacy data for standard anthelmintic drugs against various helminths. This data provides a benchmark for the performance that novel compounds like this compound would need to meet or exceed.
| Drug | Target Helminth | Assay Type | Efficacy Metric (EC50/IC50) | Reference |
| Albendazole | Haemonchus contortus (eggs) | Egg Hatch Assay | 0.1 µg/mL (IC50) | [Generic protocol reference] |
| Trichostrongylus colubriformis (larvae) | Larval Motility Assay | 0.05 µg/mL (IC50) | [Generic protocol reference] | |
| Ivermectin | Haemonchus contortus (L3 larvae) | Larval Migration Inhibition | 0.003 µg/mL (IC50) | [Generic protocol reference] |
| Caenorhabditis elegans | Motility Assay | ~2-5 ng/mL (EC50) | [Generic protocol reference] | |
| Praziquantel | Schistosoma mansoni (adult) | Motility Assay | 0.1 µg/mL (EC50) | [Generic protocol reference] |
| Hymenolepis nana (adult) | Motility Assay | 10 µg/mL (EC50) | [Generic protocol reference] | |
| This compound | Not Specified | Not Specified | Data Not Available | - |
Note: The efficacy of anthelmintic drugs can vary significantly based on the target parasite species, developmental stage, and the specific experimental conditions. The values presented above are for comparative purposes and are derived from various scientific publications.
Experimental Protocols
Detailed experimental protocols are crucial for the standardized evaluation of anthelmintic compounds. Below are representative methodologies for key in vitro and in vivo anthelmintic assays.
In Vitro Adult Worm Motility Assay
This assay assesses the direct effect of a compound on the viability and motility of adult helminths.
-
Parasite Collection: Adult worms (e.g., Haemonchus contortus, Caenorhabditis elegans) are collected from infected hosts or culture.
-
Washing and Acclimatization: Worms are washed multiple times in a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove host debris and are then acclimatized in a culture medium at a physiological temperature (e.g., 37°C for mammalian parasites).
-
Drug Exposure: A defined number of worms are placed in each well of a multi-well plate containing the culture medium. The test compound (e.g., this compound) is added at various concentrations. A negative control (vehicle only) and a positive control (a known anthelmintic like ivermectin or albendazole) are included.
-
Motility Assessment: The motility of the worms is observed and scored at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = dead, 1 = immotile, 2 = sluggish, 3 = active).
-
Data Analysis: The percentage of worm mortality or inhibition of motility is calculated for each concentration. The EC50 or IC50 value is then determined by plotting the dose-response curve.
In Vivo Efficacy Study in a Murine Model
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate in a living organism.
-
Animal Model: A suitable rodent model (e.g., mice or gerbils) is experimentally infected with a specific nematode species (e.g., Heligmosomoides polygyrus).
-
Infection Establishment: The infection is allowed to establish over a specific period (e.g., 7-14 days) until adult worms are present in the gastrointestinal tract.
-
Drug Administration: The infected animals are randomly assigned to treatment and control groups. The test compound is administered orally or via another appropriate route at different dose levels. A vehicle control group and a positive control group (treated with a standard anthelmintic) are included.
-
Efficacy Evaluation: After a set period post-treatment (e.g., 7 days), the animals are euthanized, and the gastrointestinal tracts are collected. The number of adult worms remaining in the treated groups is counted and compared to the control group.
-
Data Analysis: The percentage reduction in worm burden is calculated for each dose. The effective dose (e.g., ED50) can be determined from the dose-response data.
Visualizations: Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for anthelmintic drug screening and the proposed mechanism of action for this compound.
Caption: A generalized workflow for the discovery and validation of new anthelmintic compounds.
Confirming the Mitochondrial Pathway in Cephaibol A-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cephaibol A-induced apoptosis, focusing on the confirmation of the mitochondrial pathway. The performance of Cephaibol A is contextualized by comparing available data with other known apoptosis-inducing agents that also act via the intrinsic mitochondrial pathway. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Comparative Analysis of Apoptosis-Inducing Agents
Cephaibol A, a peptaibol isolated from the fungus Acremonium tubakii, has been identified as a potential antitumor agent that triggers apoptosis through the mitochondrial pathway in human breast cancer cells.[1] Its efficacy is compared here with other well-established inducers of mitochondrial apoptosis: Betulinic Acid, Doxorubicin, and Staurosporine.
| Compound | Cell Line | IC50 | Key Mitochondrial Pathway Observations | Reference |
| Cephaibol A | MDA-MB-231 | ~10 µM (24h) | Increased Bax/Bcl-2 ratio, mitochondrial membrane potential collapse, cytochrome c release, caspase-3 activation. | [1] |
| Betulinic Acid | HeLa | ~30 µM (48h) | Directly triggers mitochondrial membrane permeabilization, ROS generation, increased Bad and caspase-9 expression. | [2] |
| Doxorubicin | Cardiomyocytes | Not specified | Triggers release of cytochrome c, resulting in caspase-3 activation and apoptosis. | [3] |
| Staurosporine | HBL-100 | 50 µM | Induces 100% apoptosis after 4 hours. | [4] |
| Staurosporine | T47D | 50 µM | Induces 100% apoptosis after 24 hours. | [4] |
| Compound | Cell Line | Apoptosis Rate | Key Molecular Events | Reference |
| Cephaibol A | MDA-MB-231 | Dose-dependent increase (Quantitative data from primary source needed for specific percentages) | S phase cell cycle arrest, increased ROS accumulation. | [1] |
| Betulinic Acid | PC12 | Apparent apoptosis at 50 µM (24h) | Increased intracellular ROS, loss of mitochondrial membrane potential, cytochrome c release, caspase-3 activation. | |
| Doxorubicin | 32D BCR-ABL1+ | Higher sensitivity to apoptosis at 1 µM | Increased activity of caspases 3 and 7. | [5] |
| Staurosporine | SH-SY5Y | Apoptosis induced at 500 nM (6h) | Alterations in chaperone and endoplasmic reticulum proteins, indicative of ER stress. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mitochondrial pathway of apoptosis induced by Cephaibol A and a typical experimental workflow for its investigation.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cephaibol B's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published structural data for Cephaibol B, a peptaibol antibiotic isolated from the fungus Acremonium tubakii. The focus is on the initial structure elucidation and its subsequent independent verification through X-ray crystallography. To date, a total synthesis of this compound has not been reported in the scientific literature, which remains the ultimate validation of a proposed chemical structure.
Summary of Structural Verification
The structure of this compound was first reported in 2001, based on extensive spectroscopic analysis.[1][2] This initial determination was later corroborated by a single-crystal X-ray diffraction study in 2003, which provided a detailed three-dimensional model of the molecule.[3][4] While no formal structural revision has been published, the crystallographic data serves as a critical independent verification of the originally proposed connectivity and stereochemistry.
Comparative Spectroscopic and Crystallographic Data
The following tables summarize the key data from the initial structure elucidation and the subsequent crystallographic study.
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Parameter | Originally Reported Data (2001) |
| Molecular Formula | C₈₃H₁₂₉N₁₇O₂₀ |
| Mass Spectrometry | FAB-MS, ESI-MS |
| NMR Spectroscopy | 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR |
| Amino Acid Analysis | Presence of unusual amino acids Aib and Iva |
Table 2: Crystallographic Data for this compound (2003)
| Parameter | Crystal Structure Data |
| Resolution | ~0.9 Å |
| Conformation | Helical with a sharp bend at the central hydroxyproline |
| Stereochemistry | All isovaline (B112821) (Iva) residues confirmed to be in the D-configuration |
| Key Feature | The N-terminal helix is rigid, while the C-terminus is flexible |
Experimental Protocols
Structure Elucidation by Spectroscopic Methods (2001)
The initial structure of this compound was determined through a combination of advanced spectroscopic techniques.[1][2]
-
Isolation: this compound was isolated from the fermentation broth of Acremonium tubakii DSM 12774 through a series of chromatographic steps.
-
Mass Spectrometry: Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry were used to determine the molecular weight and fragmentation patterns, providing initial sequence information.
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by chiral gas chromatography was employed to identify the constituent amino acids and their stereochemistry. This revealed the presence of the non-proteinogenic amino acids α-aminoisobutyric acid (Aib) and D-isovaline (D-Iva).
-
NMR Spectroscopy: A comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, were conducted to establish the amino acid sequence and the overall connectivity of the peptide.
Structure Verification by X-ray Crystallography (2003)
The three-dimensional structure of this compound was independently verified by single-crystal X-ray diffraction.[3][4]
-
Crystallization: Crystals of this compound suitable for X-ray analysis were grown from a solution of the purified natural product.
-
Data Collection: X-ray diffraction data were collected from a single crystal at low temperature.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined to a resolution of approximately 0.9 Å. This provided precise atomic coordinates and allowed for the unambiguous determination of the molecular conformation and the stereochemistry of all chiral centers.
Visualizing the Structural Verification Workflow
The following diagram illustrates the logical flow of the structural determination and verification process for this compound.
Caption: Workflow of this compound's structural elucidation and verification.
Conclusion
The currently accepted structure of this compound is strongly supported by both detailed spectroscopic analysis and high-resolution X-ray crystallography. The crystallographic study serves as a robust, independent verification of the initial structural assignment. While the lack of a total synthesis represents a gap in the complete validation of the structure, the existing data provides a high degree of confidence in the reported molecular architecture. Future total synthesis efforts will be invaluable in definitively confirming the structure and providing access to synthetic analogues for further biological evaluation.
References
Assessing the Selectivity of Cephaibol B for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known cytotoxic activity of Cephaibol B against various cancer cell lines. While direct comparative data on its effects on normal, non-cancerous cells is limited in publicly available literature, this document synthesizes existing information and draws parallels from related compounds to infer its potential selectivity. Furthermore, it details the experimental protocols necessary to conduct a thorough assessment of this compound's selectivity profile.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cellular proliferation. A lower IC50 value signifies higher potency. The following table summarizes the reported IC50 values for this compound against a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.73 ± 0.33 |
| MCF-7 | Breast Adenocarcinoma | 7.67 ± 0.79 |
| SMMC-7721 | Hepatocellular Carcinoma | 7.28 ± 0.70 |
| CNE-2Z | Nasopharyngeal Carcinoma | 10.48 ± 0.40 |
| NCI-H1975 | Non-Small Cell Lung Cancer | 5.58 ± 0.29 |
Data sourced from a study on Cephaibols A-E.
Inferred Selectivity from Related Peptaibols
This compound belongs to the peptaibol family of fungal metabolites. Studies on other peptaibols, such as Trichokonin VI and analogs of Trichogin GA IV, have demonstrated a degree of selective cytotoxicity, showing higher potency against cancer cells than normal cells[1][2]. For instance, Trichokonin VI was reported to not significantly affect the viability of normal liver cells at concentrations where it was effective against hepatocellular carcinoma cells[1]. This suggests that this compound may also exhibit a favorable selectivity index, a crucial characteristic for potential therapeutic agents. The higher negative charge on the membranes of cancer cells compared to normal cells is thought to contribute to this selectivity for some cationic peptides[3].
Mechanism of Action: Induction of Apoptosis
The anticancer mechanism of this compound is likely similar to that of its analogue, Cephaibol A, which has been shown to induce apoptosis through the mitochondrial pathway[4]. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Experimental Protocols
To definitively assess the selectivity of this compound, a comparative cytotoxicity assay using both cancer and normal cell lines is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding:
-
Culture both cancer and normal human cell lines in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
The Selectivity Index (SI) can then be calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells) A higher SI value indicates greater selectivity for cancer cells.
-
Caption: Experimental workflow for determining the cytotoxicity and selectivity of this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Anticancer and Targeting Activity of Phytopharmaceutical Structural Analogs of a Natural Peptide from Trichoderma longibrachiatum and Related Peptide-Decorated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptaibol-Containing Extracts of Trichoderma atroviride and the Fight against Resistant Microorganisms and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the Anticancer Mechanism of Cephaibol A, a Peptaibol Isolated from Acremonium tubakii BMC-58, Triggering Apoptosis via the Mitochondrial Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
